Benzyl ethyl-L-valinate hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
benzyl (2S)-2-(ethylamino)-3-methylbutanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-4-15-13(11(2)3)14(16)17-10-12-8-6-5-7-9-12;/h5-9,11,13,15H,4,10H2,1-3H3;1H/t13-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXCYDWWDUJWQO-ZOWNYOTGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C(C)C)C(=O)OCC1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H](C(C)C)C(=O)OCC1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to the Chemical Properties of Benzyl Ethyl-L-valinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) ethyl-L-valinate hydrochloride is a derivative of the essential branched-chain amino acid (BCAA) L-valine. As with other amino acid derivatives, it is of interest to researchers in fields such as medicinal chemistry, pharmacology, and nutritional science.[1][2] This technical guide provides a comprehensive overview of the known chemical properties of Benzyl ethyl-L-valinate hydrochloride, along with detailed experimental protocols for its synthesis, purification, and analysis, based on established methods for similar compounds.
Chemical and Physical Properties
Table 1: General Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₂ClNO₂ | [2] |
| Molecular Weight | 271.78 g/mol | [2] |
| CAS Number | 1259396-60-5 | [2] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥99.94% (as reported by some suppliers) | [3] |
Table 2: Solubility Data
| Solvent | Solubility | Source |
| DMSO | ≥ 100 mg/mL (367.94 mM) | [2][3] |
Note: The hygroscopic nature of DMSO can affect solubility; it is recommended to use a freshly opened solvent.[2]
Table 3: Storage and Stability
| Condition | Duration | Source |
| Powder at -20°C | 3 years | [2] |
| Powder at 4°C | 2 years | [2] |
| In solvent at -80°C | 6 months | [2] |
| In solvent at -20°C | 1 month | [2] |
Spectroscopic Data
Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not widely published. However, commercial suppliers indicate the availability of such data upon request.[4] The expected spectral characteristics can be inferred from its structure and data for analogous compounds.
Expected ¹H NMR (proton nuclear magnetic resonance) features would include:
-
Signals corresponding to the aromatic protons of the benzyl group.
-
A multiplet for the alpha-proton of the valine moiety.
-
Signals for the ethyl group protons (a quartet and a triplet).
-
Signals for the isopropyl group protons of the valine side chain.
-
A signal for the benzylic protons.
Expected ¹³C NMR features would include:
-
Signals for the aromatic carbons of the benzyl group.
-
A signal for the carbonyl carbon of the ester.
-
Signals for the carbons of the ethyl and isopropyl groups.
-
A signal for the alpha-carbon of the valine moiety.
-
A signal for the benzylic carbon.
Expected Infrared (IR) Spectroscopy features would include:
-
Stretching vibrations for the C=O of the ester group.
-
Stretching vibrations for C-H bonds (aromatic and aliphatic).
-
N-H stretching vibrations from the hydrochloride salt.
Expected Mass Spectrometry fragmentation patterns would likely involve:
-
Cleavage of the benzyl group.
-
Loss of the ethyl group.
-
Fragmentation of the valine side chain.
Experimental Protocols
The following are detailed methodologies for the likely synthesis, purification, and analysis of this compound, based on established organic chemistry principles and protocols for similar molecules.
Synthesis of this compound
A plausible two-step synthesis involves the esterification of L-valine with benzyl alcohol, followed by N-ethylation.
Step 1: Synthesis of L-Valine Benzyl Ester
This step can be achieved via Fischer-Speier esterification.
-
Materials: L-valine, benzyl alcohol, p-toluenesulfonic acid (or another suitable acid catalyst), and a solvent capable of azeotropically removing water (e.g., cyclohexane).[5][6]
-
Procedure:
-
Combine L-valine, a molar excess of benzyl alcohol, and a catalytic amount of p-toluenesulfonic acid in cyclohexane (B81311) in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the esterification.
-
Cool the reaction mixture to room temperature.
-
The product, L-valine benzyl ester p-toluenesulfonate salt, can often be precipitated by the addition of a less polar solvent like ethyl acetate (B1210297).[5][6]
-
Collect the solid product by filtration and wash with the precipitating solvent.
-
Step 2: N-ethylation of L-Valine Benzyl Ester and Hydrochloride Salt Formation
-
Materials: L-valine benzyl ester, an ethylating agent (e.g., ethyl iodide or diethyl sulfate), a suitable base (e.g., sodium bicarbonate or triethylamine), a solvent (e.g., acetonitrile (B52724) or DMF), and hydrochloric acid.
-
Procedure:
-
Dissolve the L-valine benzyl ester in the chosen solvent.
-
Add the base to the solution.
-
Slowly add the ethylating agent to the reaction mixture, maintaining a controlled temperature.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or HPLC).
-
Once the reaction is complete, quench the reaction and extract the N-ethylated product into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude product in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent, to precipitate the hydrochloride salt.
-
Collect the this compound by filtration.
-
Purification
Recrystallization is a common and effective method for purifying solid organic compounds.
-
Protocol:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture. Potential solvents could include ethanol, isopropanol (B130326), or mixtures with less polar solvents like ethyl acetate or diethyl ether.
-
Slowly cool the solution to allow for the formation of crystals.
-
Further cooling in an ice bath can maximize the yield.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity and enantiomeric excess of amino acid derivatives.
-
Chiral HPLC Protocol (General):
-
Column: A chiral stationary phase column, such as one based on cyclodextrin (B1172386) or a polysaccharide derivative, would be suitable.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio would need to be optimized. For hydrochloride salts, a small amount of an acidic or basic additive may be required to improve peak shape.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where the benzyl group absorbs (e.g., 220 nm or 254 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample onto the HPLC system and analyze the resulting chromatogram for the presence of impurities and the other enantiomer.
-
Biological Activity and Signaling Pathways
Derivatives of L-valine are recognized for their potential as ergogenic supplements.[2] L-valine, as a BCAA, plays a role in promoting muscle growth and tissue repair.[7] It is also a precursor in the penicillin biosynthetic pathway.[7] The ergogenic effects of BCAAs are thought to be related to their influence on anabolic hormone secretion and their role as a fuel source during exercise.[2]
One specific mechanism that has been investigated is the competition between L-valine and tryptophan for transport into the brain. By reducing the uptake of tryptophan, a precursor to serotonin (B10506) (5-HT), L-valine supplementation has been shown to decrease brain 5-HT synthesis and release during exercise.[8] This may contribute to reduced central fatigue.
However, it is important to note that no specific signaling pathways have been elucidated for this compound itself. The biological activities are generally extrapolated from studies on L-valine and other BCAAs. Further research is needed to determine the specific molecular targets and signaling cascades affected by this particular derivative.
Conclusion
This compound is a valine derivative with potential applications in research and development. While specific, experimentally determined physical and spectral data are not extensively documented in publicly available literature, this guide provides a comprehensive overview of its known properties and outlines robust, standard methodologies for its synthesis, purification, and analysis. The provided workflows and diagrams offer a clear, structured approach for researchers working with this and similar compounds. Further investigation is warranted to fully characterize its physicochemical properties and to elucidate its specific biological mechanisms of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. gentaur.com [gentaur.com]
- 4. 1259396-60-5|this compound|BLD Pharm [bldpharm.com]
- 5. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Evidence that the branched-chain amino acid L-valine prevents exercise-induced release of 5-HT in rat hippocampus [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Benzyl Ethyl-L-Valinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) ethyl-L-valinate hydrochloride, with the CAS number 1259396-60-5, is a derivative of the essential amino acid L-valine. As a member of the amino acid ester class of organic compounds, it holds potential for applications in various fields of research and development, particularly in peptide synthesis and as a potential ergogenic supplement. This technical guide provides a detailed overview of its chemical properties, a plausible synthetic route, and its potential biological significance, with a focus on data presentation and experimental context.
Chemical and Physical Properties
A summary of the key quantitative data for Benzyl ethyl-L-valinate hydrochloride is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 1259396-60-5 | [1][2] |
| Molecular Formula | C₁₄H₂₂ClNO₂ | [1][2] |
| Molecular Weight | 271.78 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98% (commonly available) | |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [3] |
| Storage Conditions | Powder: -20°C (3 years), 4°C (2 years) | [1][2] |
| In solvent: -80°C (6 months) | [1][2] |
Synthesis and Experimental Protocols
Step 1: Synthesis of L-Valine Benzyl Ester Hydrochloride
This step involves the esterification of L-valine with benzyl alcohol. A general method is described in Chinese patent CN105061283B, which utilizes a metal chloride as a catalyst.
Experimental Protocol:
-
Reaction Setup: To a reaction vessel equipped with a reflux condenser and a water separator (e.g., Dean-Stark apparatus), add L-valine, a suitable solvent (e.g., toluene), and a catalytic amount of a metal chloride (e.g., zinc chloride).
-
Addition of Benzyl Alcohol: Add an equimolar amount of benzyl alcohol to the mixture.
-
Esterification: Heat the mixture to reflux. The water generated during the esterification is removed azeotropically.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable technique, such as thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture. If a solid catalyst is used, it can be removed by filtration. The organic layer is then washed with a mild base (e.g., saturated sodium bicarbonate solution) to remove any unreacted acid, followed by a water wash.
-
Isolation and Purification: The solvent is removed under reduced pressure. The resulting crude L-valine benzyl ester is then dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrogen chloride in the same or a compatible solvent to precipitate the hydrochloride salt. The product is collected by filtration, washed with a cold solvent, and dried under vacuum.
Step 2: N-ethylation of L-Valine Benzyl Ester Hydrochloride
The second step involves the ethylation of the amino group of the L-valine benzyl ester. Reductive amination is a common and effective method for N-alkylation of amines.
Experimental Protocol:
-
Reaction Setup: Dissolve L-valine benzyl ester hydrochloride in a suitable solvent such as methanol (B129727) or ethanol.
-
Formation of Imine: Add a slight excess of acetaldehyde (B116499) to the solution. The reaction mixture is stirred at room temperature to allow for the formation of the corresponding imine.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), portion-wise.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of water or a dilute acid. The solvent is then removed under reduced pressure.
-
Extraction: The residue is taken up in a mixture of water and an organic solvent (e.g., ethyl acetate). The pH is adjusted to be basic to ensure the product is in its free base form. The layers are separated, and the aqueous layer is extracted multiple times with the organic solvent.
-
Purification and Salt Formation: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated. The crude Benzyl ethyl-L-valinate can be purified by column chromatography. To obtain the hydrochloride salt, the purified product is dissolved in a suitable solvent and treated with a solution of hydrogen chloride. The resulting precipitate is collected by filtration and dried.
Below is a DOT script for a diagram illustrating this proposed synthetic workflow.
Caption: Proposed two-step synthesis of this compound.
Potential Biological Activity and Signaling Pathways
Amino acid derivatives are recognized for their potential as ergogenic supplements, which are substances that may enhance physical performance, stamina, or recovery.[2] These effects are often attributed to their influence on the secretion of anabolic hormones and their role in energy metabolism during exercise.[2]
While specific studies on the biological activity of this compound are not available in the public domain, a generalized mechanism of action can be proposed based on the known effects of amino acids and their derivatives.
The ergogenic effects of amino acids are thought to be mediated, in part, by their ability to stimulate the release of anabolic hormones such as growth hormone and insulin. These hormones, in turn, can activate intracellular signaling pathways that promote muscle protein synthesis and inhibit protein breakdown, leading to muscle hypertrophy and improved strength.
A simplified, hypothetical signaling pathway is depicted below.
Caption: Hypothetical signaling pathway for the ergogenic effects of amino acid derivatives.
Analytical Data
Detailed, publicly available analytical spectra for this compound are scarce. However, chemical suppliers often provide a Certificate of Analysis (CoA) with purchase, which would include data from techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight. A mass spectrum for the closely related L-Valine benzyl ester hydrochloride is available and can serve as a reference point.
Researchers requiring detailed analytical data should request it directly from the supplier or perform their own characterization.
Safety and Handling
Based on available safety data sheets for similar compounds, this compound should be handled with care in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer.
Conclusion
This compound is a valine derivative with potential applications in chemical synthesis and as a research tool in the study of ergogenic aids. This guide has provided a comprehensive overview of its known properties, a plausible synthetic route, and a hypothetical mechanism of action. Further research is needed to fully elucidate its specific biological activities and potential therapeutic or performance-enhancing applications. Researchers and drug development professionals are encouraged to use this information as a foundation for their own investigations into this compound.
References
Synthesis of Benzyl Ethyl-L-valinate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of Benzyl ethyl-L-valinate hydrochloride, a valine derivative of interest in pharmaceutical development. This document details the synthetic pathway, experimental protocols, and relevant quantitative data to support research and development activities.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the esterification of L-valine to produce L-valine ethyl ester hydrochloride. This is followed by a reductive amination reaction between the L-valine ethyl ester and benzaldehyde (B42025) to yield the target compound.
Quantitative Data Summary
The following table summarizes representative quantitative data for the key steps in the synthesis of this compound. The data is compiled from analogous reactions reported in the scientific literature.
| Step | Reactants | Product | Typical Yield (%) | Typical Purity (%) | Reference Compound |
| Esterification | L-valine, Ethanol (B145695), Thionyl Chloride | L-valine ethyl ester hydrochloride | 60-85 | >98 | L-valine methyl ester hydrochloride |
| Reductive Amination | L-valine ethyl ester, Benzaldehyde, Sodium Borohydride (B1222165) | N-Benzyl-L-valine ethyl ester | 70-95 | >97 | Reductive amination of various aldehydes[1] |
| Salt Formation | N-Benzyl-L-valine ethyl ester, Hydrochloric Acid | This compound | >95 | >99 | General salt formation procedure[2][3] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound.
Step 1: Synthesis of L-valine Ethyl Ester Hydrochloride
This procedure describes the esterification of L-valine using ethanol and thionyl chloride.
Materials:
-
L-valine
-
Absolute Ethanol
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-valine in absolute ethanol.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension. An exothermic reaction will occur. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting crude product, add diethyl ether to induce precipitation of the hydrochloride salt.
-
Collect the white crystalline solid by vacuum filtration and wash with cold diethyl ether.
-
Dry the L-valine ethyl ester hydrochloride product under vacuum.
Step 2: Synthesis of this compound
This procedure details the reductive amination of L-valine ethyl ester with benzaldehyde, followed by the formation of the hydrochloride salt.
Materials:
-
L-valine ethyl ester hydrochloride
-
Benzaldehyde
-
Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Hydrochloric acid (HCl) in diethyl ether (ethereal HCl)
Procedure:
-
Dissolve L-valine ethyl ester hydrochloride in methanol in a round-bottom flask.
-
Add benzaldehyde to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride in small portions to the stirred solution. Control the addition to maintain the temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude N-benzyl-L-valine ethyl ester as an oil.
-
Dissolve the crude ester in anhydrous diethyl ether and cool to 0°C.
-
Add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Collect the white precipitate of this compound by vacuum filtration.
-
Wash the product with cold diethyl ether and dry under vacuum.
Visualizations
Experimental Workflow
References
In-Depth Technical Guide: Benzyl Ethyl-L-valinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzyl (B1604629) ethyl-L-valinate hydrochloride, a derivative of the essential amino acid L-valine. The document collates available technical data, potential applications, and relevant experimental contexts to support research and development activities. Due to the limited publicly available information specifically on Benzyl ethyl-L-valinate hydrochloride, this guide also includes methodologies for closely related compounds to provide relevant procedural frameworks.
Core Compound Properties
This compound is a chemical entity primarily used in research and as a building block in synthetic chemistry.[1][2] Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Weight | 271.78 g/mol | [1] |
| Molecular Formula | C₁₄H₂₂ClNO₂ | [1] |
| CAS Number | 1259396-60-5 | [1] |
| Appearance | Solid, white to off-white | [1] |
| Purity | ≥98% (TLC) | Fluorochem |
| Solubility | ≥ 100 mg/mL in DMSO | [2] |
| Storage Conditions | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month) | [1] |
Potential Applications and Research Context
As a valine derivative, this compound falls into the category of amino acid derivatives which have been explored for various applications.
-
Peptide Synthesis: The compound is classified as a reagent for peptide synthesis.[1] The benzyl and ethyl ester groups serve as protecting groups for the carboxylic acid and amino functionalities of L-valine, respectively, which is a crucial strategy in the controlled, stepwise elongation of peptide chains.
-
Pharmaceutical Intermediate: Closely related compounds, such as L-valine benzyl ester hydrochloride, are pivotal intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). For instance, they serve as chiral building blocks for complex therapeutic molecules like the antiviral drug Valacyclovir.
-
Ergogenic Supplements: Amino acid derivatives, as a broad class, are recognized for their potential use as ergogenic supplements. Their suggested benefits include influencing anabolic hormone secretion, providing fuel during exercise, and aiding in muscle damage prevention, although specific studies on this compound are not publicly available.[1][2]
Experimental Protocols
Representative Synthesis of an Amino Acid Benzyl Ester Hydrochloride
The following protocol is a general method for the esterification of an amino acid with benzyl alcohol using azeotropic distillation to drive the reaction, a common strategy for preparing such compounds.
Objective: To synthesize an amino acid benzyl ester hydrochloride from the corresponding amino acid and benzyl alcohol.
Materials:
-
L-Valine
-
Benzyl alcohol
-
Toluene (B28343) (or another suitable azeotroping solvent like cyclohexane)
-
p-Toluenesulfonic acid (catalyst)
-
Ethyl acetate (B1210297)
-
Hydrochloric acid (in a suitable solvent, e.g., methanol)
Procedure:
-
A mixture of L-valine, a molar excess of benzyl alcohol, and a catalytic amount of p-toluenesulfonic acid is suspended in toluene in a round-bottom flask.
-
The flask is equipped with a Dean-Stark apparatus and a reflux condenser.
-
The reaction mixture is heated to reflux. The water generated during the esterification is removed azeotropically and collected in the Dean-Stark trap.
-
The reaction is monitored for completion (e.g., by TLC or until no more water is collected).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
Ethyl acetate is added to precipitate the p-toluenesulfonate salt of the benzyl ester.
-
The precipitate is collected by filtration and washed with cold ethyl acetate.
-
To obtain the hydrochloride salt, the p-toluenesulfonate salt can be treated with a solution of hydrochloric acid in a suitable solvent, followed by recrystallization.
Representative Analytical Method: Reverse-Phase HPLC
The purity of amino acid esters and their derivatives is often assessed using High-Performance Liquid Chromatography (HPLC). The following is a general reverse-phase HPLC method that can be adapted for this compound.
Objective: To determine the purity of an amino acid ester hydrochloride sample.
| Parameter | Condition |
| Column | C18 Reverse-Phase Column (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or Phosphoric Acid |
| Gradient | A suitable gradient from high aqueous to high organic (e.g., 5% B to 95% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C - 30°C |
| Detection | UV at 210-220 nm (for the peptide bond) and ~254 nm (for the benzyl group) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) |
Signaling Pathways and Biological Activity
Currently, there is no specific information in the peer-reviewed literature detailing the mechanism of action or the specific signaling pathways modulated by this compound. The general assertion that amino acid derivatives can influence anabolic hormone secretion is a broad statement for the entire class of compounds and is not substantiated by specific data for this molecule.[1] Researchers investigating the biological effects of this compound would need to conduct foundational studies, such as cell-based assays or in vivo models, to elucidate its potential targets and pathways.
Summary and Future Directions
This compound is a valine derivative with a confirmed molecular weight of 271.78 g/mol . While it is categorized as a reagent for peptide synthesis and shares characteristics with other pharmaceutical intermediates, specific data regarding its synthesis, biological activity, and experimental use are scarce in publicly accessible domains. The experimental protocols and diagrams provided in this guide are based on established methods for structurally related compounds and should be used as a starting point for developing specific procedures. Further research is required to fully characterize this molecule and to explore its potential applications in drug development and other scientific fields.
References
Technical Guide: Solubility of Benzyl Ethyl-L-Valinate Hydrochloride in DMSO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of benzyl (B1604629) ethyl-L-valinate hydrochloride in dimethyl sulfoxide (B87167) (DMSO). The information herein is intended to support research and development activities by providing clear, actionable data and standardized protocols.
Core Topic: Solubility in DMSO
Benzyl ethyl-L-valinate hydrochloride, a derivative of the amino acid valine, exhibits high solubility in DMSO. This characteristic is crucial for its application in various in vitro and in vivo experimental settings, where DMSO is a common solvent for the preparation of stock solutions.
Quantitative Solubility Data
The solubility of this compound in DMSO has been determined to be ≥ 100 mg/mL. This indicates that at this concentration, the compound dissolves completely in DMSO, although the saturation point may be higher.
| Compound | Solvent | Solubility | Molar Concentration (approx.) |
| This compound | DMSO | ≥ 100 mg/mL | ≥ 367.94 mM |
Note: The molar concentration is calculated based on the molecular weight of 271.78 g/mol . The use of fresh, anhydrous (hygroscopic) DMSO is highly recommended, as absorbed moisture can significantly impact the solubility of the compound.[1][2]
Experimental Protocols
While a specific, detailed experimental report for the solubility determination of this compound is not publicly available, a generalized protocol for preparing a stock solution in DMSO can be reliably established based on standard laboratory practices.
Protocol: Preparation of a 100 mg/mL Stock Solution in DMSO
1. Materials and Equipment:
- This compound (solid, white to off-white powder)[1][2]
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Vortex mixer
- Sonicator (optional)
- Calibrated analytical balance
- Appropriate sterile microcentrifuge tubes or vials
- Calibrated micropipettes
2. Procedure:
- Weighing the Compound: Accurately weigh 10 mg of this compound using an analytical balance and transfer it to a sterile microcentrifuge tube.
- Adding the Solvent: Using a calibrated micropipette, add 100 µL of anhydrous DMSO to the tube containing the compound.
- Dissolution:
- Cap the tube securely.
- Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
- Visually inspect the solution to ensure no solid particles remain.
- If necessary, sonicate the solution for 5-10 minutes to aid in complete dissolution.
- Storage: Once fully dissolved, the stock solution should be stored appropriately. For long-term storage (up to 6 months), it is recommended to keep the solution at -80°C. For shorter-term storage (up to 1 month), -20°C is suitable.[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for preparing a stock solution of this compound in DMSO and its subsequent dilution for use in a typical biological assay.
References
Benzyl ethyl-L-valinate hydrochloride storage conditions
An In-depth Technical Guide to the Storage and Handling of Benzyl (B1604629) Ethyl-L-valinate Hydrochloride
For researchers, scientists, and professionals in drug development, the proper storage and handling of chemical reagents are paramount to ensure their stability, efficacy, and safety. This guide provides a comprehensive overview of the recommended storage conditions for Benzyl ethyl-L-valinate hydrochloride, a valine derivative used in various research applications.
Summary of Storage Conditions
The stability of this compound is dependent on its form (powder or in solvent) and the storage temperature. The following tables summarize the recommended storage conditions based on available data.
Table 1: Storage Conditions for Solid this compound
| Form | Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
Table 2: Storage Conditions for this compound in Solvent
| Solvent | Temperature | Duration |
| DMSO | -80°C | 6 months |
| DMSO | -20°C | 1 month |
Handling and Safety Precautions
Proper handling is crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
General Handling:
Personal Protective Equipment (PPE):
-
Wear appropriate protective clothing, gloves, and safety glasses or goggles.[1][2][3][5]
-
In case of insufficient ventilation, use a dust respirator.[1][2]
Factors Affecting Stability
Several environmental factors can influence the stability of this compound. Understanding these factors is key to preventing degradation.
Caption: Factors influencing the stability of Benzyl ethyl-L-valinate HCl.
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively detailed in the provided literature, related compounds such as benzyl esters and other amino acid derivatives can undergo hydrolysis and oxidation. For instance, benzyl alcohol, a potential hydrolysis product, can oxidize to benzaldehyde (B42025) and benzoic acid.[6] It is crucial to minimize exposure to moisture and air to prevent such degradation.
Experimental Protocols
Detailed experimental protocols for stability testing of this compound are not publicly available. However, general methodologies for assessing the stability of chemical compounds often involve:
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify the parent compound and any degradation products.
-
Mass Spectrometry (MS): To identify the structure of degradation products.
-
Forced Degradation Studies: Exposing the compound to stress conditions (e.g., acid, base, heat, light, oxidation) to predict its stability and identify potential degradation products.[7]
Researchers planning to use this compound over an extended period should consider implementing a stability testing program based on these principles to ensure the quality and reliability of their results.
References
- 1. peptide.com [peptide.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. Development studies on determination of preservatives decomposition products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Benzyl Ethyl-L-valinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Published: December 10, 2025
Abstract
This whitepaper provides a comprehensive technical overview of Benzyl (B1604629) ethyl-L-valinate hydrochloride, a derivative of the essential amino acid L-valine. While specific public data on this compound is limited, this guide consolidates available information and presents scientifically plausible methodologies for its synthesis, purification, and analysis based on established principles of organic and medicinal chemistry. It is intended to serve as a valuable resource for professionals in drug discovery and peptide synthesis, offering insights into its physicochemical properties, potential applications, and quality control workflows.
Introduction
Benzyl ethyl-L-valinate hydrochloride (CAS No: 1259396-60-5) is a white to off-white solid compound derived from L-valine.[1] As an amino acid derivative, it holds potential as a key intermediate in the synthesis of complex organic molecules, particularly in the fields of peptide chemistry and pharmaceutical development. The structure incorporates two common protecting groups: a benzyl ester for the carboxylic acid and an ethyl group on the amine. This dual-protection strategy can offer specific advantages in multi-step synthetic routes by allowing for selective deprotection and further functionalization. This guide outlines its core characteristics and provides hypothetical, yet robust, experimental protocols for its handling and analysis.
Physicochemical Properties
The fundamental properties of this compound have been compiled from various chemical supplier databases. This data is essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 1259396-60-5 | [1] |
| Molecular Formula | C₁₄H₂₂ClNO₂ | [1] |
| Molecular Weight | 271.78 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically ≥98% | |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [1] |
| Storage (Powder) | -20°C (3 years); 4°C (2 years) | [1] |
| Storage (In Solvent) | -80°C (6 months); -20°C (1 month) | [1] |
Synthesis and Purification
Hypothetical Synthesis Workflow
The proposed synthesis begins with the reductive amination of L-valine with acetaldehyde (B116499) to introduce the ethyl group, followed by the protection of the carboxyl group via Fischer-Speier esterification with benzyl alcohol.
Experimental Protocol: Hypothetical Synthesis
Disclaimer: This protocol is a representative example and has not been experimentally validated. Standard laboratory safety procedures should be followed.
Step 1: Synthesis of N-Ethyl-L-valine
-
Suspend L-valine (1.0 eq) in dichloromethane (DCM, 10 mL/g of valine).
-
Add acetaldehyde (1.2 eq) to the suspension and stir for 30 minutes at room temperature.
-
Cool the mixture to 0°C and add sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 eq) portion-wise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the aqueous layer and extract it with DCM (2x).
-
Adjust the pH of the aqueous layer to ~6 with 1M HCl. The product, N-Ethyl-L-valine, can be isolated by evaporation or used directly in the next step.
Step 2: Synthesis of this compound
-
Suspend the crude N-Ethyl-L-valine (1.0 eq) in benzyl alcohol (10 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add thionyl chloride (SOCl₂, 2.0 eq) dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, heat the mixture to 80-90°C for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add diethyl ether until the solution becomes turbid, inducing precipitation.
-
Allow the mixture to stand at 0-4°C for 2 hours to maximize crystallization.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield the final product as a hydrochloride salt.
Analytical Characterization
Rigorous analytical testing is crucial to confirm the identity, purity, and quality of the synthesized compound. A standard quality control workflow would involve chromatographic and spectroscopic analysis.
Quality Control Workflow
Expected Analytical Data
The following table summarizes the expected analytical data for this compound based on its chemical structure.
| Analysis | Expected Result |
| ¹H NMR | δ (ppm) in CDCl₃: ~7.3-7.4 (m, 5H, Ar-H), ~5.2 (s, 2H, Ar-CH₂), ~4.0 (d, 1H, α-CH), ~3.0-3.2 (q, 2H, N-CH₂), ~2.2-2.4 (m, 1H, β-CH), ~1.2-1.4 (t, 3H, N-CH₂-CH₃), ~0.9-1.1 (dd, 6H, γ-CH₃) |
| ¹³C NMR | δ (ppm) in CDCl₃: ~170 (C=O), ~135 (Ar-C), ~128-129 (Ar-CH), ~67 (Ar-CH₂), ~65 (α-CH), ~45 (N-CH₂), ~30 (β-CH), ~18-19 (γ-CH₃), ~14 (N-CH₂-CH₃) |
| Mass Spec (ESI+) | [M+H]⁺: Expected at m/z 236.16 (Free base) |
| HPLC Purity | ≥98% |
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
Disclaimer: This is a general-purpose HPLC method and may require optimization.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of sample in 1 mL of 50:50 Water:Acetonitrile.
Applications and Mechanism of Action
As a protected amino acid derivative, this compound is primarily a building block for more complex molecules.
-
Peptide Synthesis: It can be used in solution-phase peptide synthesis. The benzyl ester protects the C-terminus while the N-ethyl group provides a stable, secondary amine. The hydrochloride salt form improves stability and ease of handling.
-
Chiral Building Block: In drug development, it serves as a chiral synthon, introducing the specific stereochemistry of L-valine into a target molecule, which is often critical for biological activity.
The "mechanism of action" for this compound is not applicable in the traditional pharmacological sense, as it is an intermediate, not an active pharmaceutical ingredient (API). Its function is to be incorporated into a larger molecule. The properties of that final molecule will determine its biological activity and potential interaction with signaling pathways.
Hypothetical Role in Drug Design
The diagram below illustrates a hypothetical scenario where an amino acid derivative like this compound is used to synthesize a peptide therapeutic, which then interacts with a cell-surface receptor.
Conclusion
This compound is a specialized amino acid derivative with clear potential as a building block in synthetic organic chemistry. While detailed public information is sparse, this guide provides a robust framework for its synthesis and analysis based on established chemical principles. Its utility in constructing chiral molecules and peptides makes it a compound of interest for researchers in drug discovery and materials science. The protocols and data presented herein serve as a foundational resource to enable further research and application of this versatile molecule.
References
Benzyl Ethyl-L-Valinate Hydrochloride: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide on a Key Valine Derivative for Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl (B1604629) ethyl-L-valinate hydrochloride is a valine derivative of significant interest in pharmaceutical research and development. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and its primary application as a prodrug moiety to enhance the oral bioavailability of therapeutic agents. Detailed experimental protocols, quantitative data, and visualizations of relevant pathways are presented to support its application in drug discovery and development.
Introduction
L-valine esters have emerged as a critical tool in medicinal chemistry, primarily for their role in prodrug strategies. The esterification of a parent drug with L-valine can significantly improve its pharmacokinetic profile, particularly its oral absorption. This is achieved by hijacking the body's natural peptide transport mechanisms, such as the intestinal peptide transporter 1 (PEPT1). Once absorbed, these ester prodrugs are designed to be hydrolyzed by endogenous esterases, releasing the active pharmaceutical ingredient (API) into systemic circulation. Benzyl ethyl-L-valinate hydrochloride serves as a key intermediate in the synthesis of such prodrugs or can be investigated for its own potential biological activities. This guide details its chemical characteristics and the scientific basis for its utility in drug development.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, formulation, and analysis.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₂ClNO₂ | [1] |
| Molecular Weight | 271.78 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98% (typically by TLC or HPLC) | [2] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [1] |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |
Synthesis of this compound
While a specific, publicly available, step-by-step protocol for the synthesis of this compound is not widely documented, a plausible and detailed experimental protocol can be derived from established methods for the synthesis of similar amino acid esters, such as the Fischer esterification. The following protocol outlines a likely synthetic route.
Experimental Protocol: Fischer Esterification
Objective: To synthesize this compound from L-valine, benzyl alcohol, and ethanol (B145695), using thionyl chloride as a source of HCl catalyst.
Materials:
-
L-Valine
-
Anhydrous Benzyl Alcohol
-
Anhydrous Ethanol
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-valine (1 equivalent) in a mixture of anhydrous benzyl alcohol (1.2 equivalents) and anhydrous ethanol (a suitable volume to ensure stirring).
-
Acid Catalyst Introduction: Cool the suspension in an ice bath to 0-5 °C. Slowly add thionyl chloride (1.5 equivalents) dropwise to the stirred suspension. The thionyl chloride reacts with the ethanol to generate HCl in situ, which catalyzes the esterification, and also converts the amino group to its hydrochloride salt, preventing side reactions.
-
Reaction Progression: After the addition of thionyl chloride is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess solvent and unreacted reagents under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a viscous oil or solid, can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethanol and then add cold diethyl ether until the solution becomes turbid. Cool the mixture in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Application in Drug Development: The Prodrug Approach
The primary utility of L-valine esters in drug development is to enhance the oral bioavailability of drugs with poor membrane permeability. This is a well-established prodrug strategy.
Mechanism of Enhanced Oral Absorption
The enhanced absorption of L-valine ester prodrugs is mediated by the peptide transporter PEPT1, which is highly expressed in the brush border membrane of intestinal epithelial cells. This transporter actively carries di- and tri-peptides from the intestinal lumen into the enterocytes. By mimicking a dipeptide structure, L-valine ester prodrugs are recognized and transported by PEPT1.
Intracellular Activation
Following transport into the enterocytes, the prodrug is hydrolyzed by intracellular esterases, such as valacyclovirase, to release the active drug and L-valine. The active drug can then enter the systemic circulation. This process is illustrated in the signaling pathway diagram below.
Caption: Prodrug transport and activation via PEPT1.
Analytical Methods
The characterization and quality control of this compound typically involve standard analytical techniques.
| Analytical Method | Purpose |
| Thin Layer Chromatography (TLC) | Monitoring reaction progress and assessing purity. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of purity and identification of impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of the chemical identity. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of molecular formula. |
A reverse-phase HPLC method with a C18 column is often suitable for the analysis of L-valine esters. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water with an acidic modifier like formic acid or phosphoric acid for mass spectrometry compatibility and good peak shape.[3]
Conclusion
This compound is a valuable chemical entity for pharmaceutical research, primarily serving as a precursor or building block in the development of L-valine ester prodrugs. The strategic use of such derivatives can overcome the challenge of poor oral bioavailability for a wide range of therapeutic compounds. The information provided in this guide, including the detailed synthesis protocol, physicochemical data, and the mechanism of action for the prodrug strategy, offers a solid foundation for researchers and drug development professionals working in this area. Further investigation into the specific applications and potential biological activities of this compound itself may unveil new therapeutic opportunities.
References
Overview of Benzyl ethyl-L-valinate Hydrochloride and Potential Impurities
An In-depth Technical Guide to the Purity Analysis of Benzyl (B1604629) ethyl-L-valinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for assessing the purity of Benzyl ethyl-L-valinate hydrochloride, a key intermediate in pharmaceutical synthesis. The following sections detail the potential impurities, recommended analytical techniques, and detailed experimental protocols, offering a framework for robust quality control.
This compound is a derivative of the amino acid L-valine. Its purity is critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs). A thorough purity analysis must consider impurities originating from the synthetic process and potential degradation products.
Table 1: Potential Impurities in this compound
| Impurity Class | Potential Impurities | Typical Origin |
| Process-Related Impurities | L-Valine | Unreacted starting material |
| Benzyl alcohol | Unreacted starting material/hydrolysis | |
| Ethanol | Unreacted starting material/hydrolysis | |
| L-Valine benzyl ester hydrochloride | Incomplete ethyl esterification | |
| L-Valine ethyl ester hydrochloride | Incomplete benzyl esterification | |
| N-Formyl-L-valine derivatives | Side reaction with certain reagents | |
| Stereoisomers | Benzyl ethyl-D-valinate hydrochloride | Impurity in L-valine starting material |
| Degradation Products | Valine | Hydrolysis of the ester linkages |
| Residual Solvents | Methanol, Toluene, Diethyl Ether, etc. | Solvents used in synthesis and purification |
Analytical Workflow for Purity Determination
A multi-faceted analytical approach is necessary for the comprehensive purity assessment of this compound. The general workflow involves identity confirmation, assay determination, and quantification of various impurities.
Experimental Protocols
Assay and Related Substances by HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for determining the assay (potency) and quantifying process-related impurities and degradation products.
Protocol:
-
Chromatographic System:
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient:
Time (min) % B 0 20 20 70 25 90 25.1 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Standard Solution: Prepare a 1.0 mg/mL solution of this compound reference standard in a 50:50 mixture of water and acetonitrile.
-
Sample Solution: Prepare a 1.0 mg/mL solution of the test sample in a 50:50 mixture of water and acetonitrile.
-
-
Data Analysis: Calculate the assay and the percentage of each impurity by comparing the peak areas in the sample chromatogram to the main peak area in the standard chromatogram.
Table 2: HPLC Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Specificity | Peak purity index > 0.999 | Complies |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | 0.5% |
| LOD | Signal-to-noise ratio of 3:1 | 0.01% |
| LOQ | Signal-to-noise ratio of 10:1 | 0.03% |
Enantiomeric Purity by Chiral HPLC
The stereoisomeric purity is crucial. A chiral HPLC method can separate the L-enantiomer from the D-enantiomer.
Protocol:
-
Chromatographic System:
-
Column: Chiral stationary phase (e.g., cellulose (B213188) or amylose-based)
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10) with 0.1% Trifluoroacetic acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a 1.0 mg/mL solution of the test sample in the mobile phase.
-
-
Data Analysis: Calculate the percentage of the D-enantiomer relative to the total area of both enantiomer peaks.
Residual Solvents by Headspace GC-FID
Residual solvents from the manufacturing process are monitored using Headspace Gas Chromatography with a Flame Ionization Detector (GC-FID), following principles outlined in USP <467>.
Protocol:
-
Chromatographic System:
-
Column: G43 phase (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane)
-
Carrier Gas: Helium or Nitrogen
-
Injector Temperature: 140°C
-
Detector Temperature: 250°C
-
Oven Program: 40°C (20 min), then ramp to 240°C at 10°C/min, hold for 20 min.
-
-
Headspace Sampler Parameters:
-
Vial Equilibration Temperature: 80°C
-
Vial Equilibration Time: 60 min
-
-
Sample Preparation:
-
Accurately weigh about 100 mg of the sample into a headspace vial and add 5 mL of a suitable solvent (e.g., DMSO).
-
-
Data Analysis: Quantify residual solvents by comparing peak areas to those of a standard solution containing known amounts of the relevant solvents.
Logical Relationship in Purity Assessment
The final purity assessment is a consolidation of data from multiple analytical tests. The relationship between the tests and the final purity statement is illustrated below.
Benzyl ethyl-L-valinate hydrochloride safety and handling
An In-depth Technical Guide to the Safety and Handling of Benzyl (B1604629) Ethyl-L-Valinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). A specific SDS for Benzyl Ethyl-L-Valinate Hydrochloride was not available at the time of writing. The information herein is compiled from various sources, including data for structurally similar compounds. Always consult the specific SDS provided by the supplier before handling any chemical.
Introduction
This compound is a derivative of the amino acid L-valine.[1][2][3] Amino acid derivatives are widely utilized in pharmaceutical research and development, particularly in peptide synthesis and as intermediates for various active pharmaceutical ingredients.[1][4][5] Understanding the safety and handling protocols for this compound is crucial for ensuring a safe laboratory environment and the integrity of research outcomes.
Hazard Identification and Classification
Table 1: GHS Hazard Classification for L-Valine Benzyl Ester Hydrochloride [6]
| Hazard Class | Hazard Category | Hazard Statement |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation |
Note: This classification is for L-Valine benzyl ester hydrochloride and should be used as a precautionary guideline for this compound.
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.
Table 2: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | L-Valine benzyl ester hydrochloride |
| Molecular Formula | C₁₄H₂₂ClNO₂[1][2] | C₁₂H₁₈ClNO₂[6] |
| Molecular Weight | 271.78 g/mol [1][2] | 243.73 g/mol [5][6] |
| Appearance | White to off-white solid[1][2] | White solid/powder |
| Melting Point | Not available | 134-138°C or 138°C[7] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL)[1][2][3] | Not specified |
| Purity | 99.94%[1][2][3] | ≥98% (TLC) |
| CAS Number | 1259396-60-5[1][2] | 2462-34-2[6] |
Safety and Handling Procedures
Proper handling procedures are essential to minimize exposure and associated risks. The following workflow outlines the key stages of handling this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the primary defense against chemical exposure.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[8] A chemical fume hood is recommended to minimize inhalation of any dust or aerosols.[8][9]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[9]
Storage
Proper storage is crucial for maintaining the stability and integrity of the compound.
Table 3: Storage Conditions [1][2]
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In solvent | -80°C | 6 months |
| In solvent | -20°C | 1 month |
-
General Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7] Protect from moisture as the compound may be hygroscopic.[9] Store away from incompatible materials such as strong oxidizing agents.[7][9][10]
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is critical. The following measures are based on general laboratory safety principles and data for similar compounds.
Table 4: First-Aid Measures [4][8][9]
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation occurs. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release Measures
In case of a spill, follow these procedures to ensure safety and proper cleanup:
-
Personal Precautions: Evacuate personnel to a safe area.[8] Wear appropriate PPE, including respiratory protection, to avoid dust formation and inhalation.[4][8][9][10]
-
Environmental Precautions: Prevent the chemical from entering drains or the environment.[8][9]
-
Containment and Cleanup: Sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[9][10] Avoid generating dust.[9][10]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[4][8][9][10]
-
Specific Hazards: During a fire, hazardous decomposition products may be formed, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[9]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][8][9]
Stability and Reactivity
-
Reactivity: No specific reactivity data is available for this compound.
-
Chemical Stability: The compound is expected to be stable under recommended storage conditions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[9][10]
Toxicological and Ecological Information
There is limited toxicological and ecological data available for this compound. The toxicological properties have not been fully investigated.[9] No data is available regarding persistence and degradability, bioaccumulative potential, or mobility in soil for the closely related L-Valine benzyl ester hydrochloride.[4] It is recommended to avoid release into the environment.[8][9]
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not empty into drains.[9] Contaminated packaging should be disposed of in the same manner as the product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. gentaur.com [gentaur.com]
- 4. echemi.com [echemi.com]
- 5. atompharma.co.in [atompharma.co.in]
- 6. L-Valine benzyl ester hydrochloride | C12H18ClNO2 | CID 11601206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Spectroscopic Data for Benzyl ethyl-L-valinate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for Benzyl ethyl-L-valinate hydrochloride (CAS No. 1259396-60-5), a valine derivative. The document details expected data from Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) analyses, along with the experimental protocols for obtaining this information. This guide is intended to be a valuable resource for researchers and professionals engaged in the synthesis, characterization, and quality control of this compound.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from NMR, HPLC, and LC-MS analyses of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.30-7.45 | m | 5H | Phenyl-H |
| ~5.20 | s | 2H | -CH₂- (Benzyl) |
| ~4.20 | q | 2H | -O-CH₂- (Ethyl) |
| ~3.90 | d | 1H | α-CH |
| ~2.30 | m | 1H | β-CH |
| ~1.25 | t | 3H | -CH₃ (Ethyl) |
| ~1.00 | d | 6H | -CH(CH₃)₂ |
Note: Expected shifts in a typical deuterated solvent like DMSO-d₆ or CDCl₃. The amino (-NH₃⁺) proton signal may be broad and its chemical shift can vary.
Table 2: HPLC Purity Data
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% TFA (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time | ~5.8 min |
| Purity | ≥98% |
Table 3: LC-MS Data
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Quadrupole |
| [M+H]⁺ (Calculated) | 238.1494 |
| [M+H]⁺ (Observed) | 238.1491 |
Experimental Protocols
Detailed methodologies for the spectroscopic analyses are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure of this compound.
Instrumentation: 400 MHz NMR Spectrometer
Sample Preparation: Approximately 10 mg of the compound was dissolved in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
¹H NMR Acquisition Parameters:
-
Pulse Sequence: zg30
-
Number of Scans: 16
-
Acquisition Time: 3.98 seconds
-
Relaxation Delay: 1.0 second
Data Processing: The resulting Free Induction Decay (FID) was processed with a line broadening of 0.3 Hz and manually phased and baseline corrected. Chemical shifts were referenced to the residual solvent peak.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound.
Instrumentation: HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient Program:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation: A sample solution was prepared by dissolving the compound in the mobile phase at a concentration of approximately 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of this compound.
Instrumentation: A Liquid Chromatography system coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source.
LC Conditions: The same chromatographic conditions as the HPLC method were used.
MS Conditions:
-
Ionization Mode: ESI Positive.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: Nitrogen at 600 L/hr.
Visualizations
The following diagrams illustrate the workflow and logical connections of the described spectroscopic techniques.
Caption: Workflow for the spectroscopic analysis of Benzyl ethyl-L-valinate HCl.
Caption: Relationship between spectroscopic techniques for compound characterization.
A Technical Guide to Sourcing Commercial Benzyl Ethyl-L-valinate Hydrochloride for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview for professionals in the field of drug development and scientific research on sourcing and qualifying Benzyl ethyl-L-valinate hydrochloride (CAS No: 1259396-60-5). This valine derivative is a crucial building block in the synthesis of various pharmaceutical intermediates and active ingredients. Selecting a reliable commercial supplier is paramount to ensuring the integrity, reproducibility, and success of research and development projects.
Key Quality Parameters and Supplier Evaluation
When sourcing this compound, it is critical to evaluate suppliers based on a comprehensive set of quality parameters. The consistency and purity of this starting material directly impact downstream reactions and the quality of the final product. Key considerations include purity, identity confirmation, and the supplier's quality management system.
Typical Product Specifications:
Researchers should request a Certificate of Analysis (CoA) from potential suppliers and verify that it meets the required specifications. The table below summarizes typical analytical data for high-purity this compound.
| Parameter | Typical Specification | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Molecular Formula | C14H22ClNO2 | --- |
| Molecular Weight | 271.78 g/mol [1][2] | Mass Spectrometry |
| Purity (LCMS) | ≥98%, often >99.5%[1][3] | Liquid Chromatography-Mass Spectrometry |
| Identity | Consistent with structure[1] | NMR, LCMS |
| Solubility | Soluble in DMSO (≥ 100 mg/mL)[2][4] | Solubility Testing |
| Storage | Recommended at 2-8°C or -20°C for long-term[1][2][5] | --- |
Potential Commercial Suppliers:
The following companies are listed as commercial suppliers of this compound. This list is not exhaustive, and thorough qualification is recommended for each potential vendor.
Supplier Qualification Workflow
A structured approach to supplier qualification is essential to mitigate risks in the supply chain. This involves a multi-step process from initial identification to ongoing performance monitoring. The following diagram illustrates a typical workflow for qualifying a new supplier of a critical raw material like this compound.
Experimental Protocol: Quality Control Analysis
It is standard practice to perform in-house quality control (QC) testing on incoming raw materials to verify the supplier's CoA and ensure the material is fit for purpose. Below is a representative protocol for the analysis of this compound.
Objective: To confirm the identity and determine the purity of a received batch of this compound using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
Reference standard (if available)
-
HPLC system with UV detector
-
LC-MS system
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample.
-
Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL for analysis.
-
-
HPLC-UV Method for Purity Assessment:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 214 nm and 254 nm.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.[8]
-
-
LC-MS Method for Identity Confirmation:
-
Utilize the same LC method as above.
-
Divert the flow post-UV detector to the Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: m/z 100-500.
-
Analysis: Confirm the presence of the parent ion corresponding to the molecular weight of the free base (C14H21NO2), which is approximately 236.16 m/z ([M+H]+). The expected molecular weight of the hydrochloride salt is 271.78.[1]
-
Experimental Workflow Visualization:
The following diagram outlines the key steps in the quality control testing process for an incoming chemical sample.
References
- 1. file.chemscene.com [file.chemscene.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 幺米Lab-åå¦è¯åãçç©è¯åãåæè¯åãéç¨è¯åãè¯ç©åæè¯åãææ§ååç©ãå¬åååé ä½çç åç¨è¯å [m.ymilab.com]
- 4. gentaur.com [gentaur.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 1259396-60-5|this compound|BLD Pharm [bldpharm.com]
- 7. calpaclab.com [calpaclab.com]
- 8. bachem.com [bachem.com]
Methodological & Application
Application Notes and Protocols for the Use of L-Valine Benzyl Ester Hydrochloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of L-Valine Benzyl (B1604629) Ester Hydrochloride (H-Val-OBzl·HCl) in peptide synthesis. This reagent serves as a crucial building block, offering a stable, protected form of L-valine for the efficient assembly of peptide chains. The benzyl ester acts as a protecting group for the carboxyl terminus, preventing undesirable side reactions during peptide coupling.[1] The hydrochloride salt form enhances the compound's stability and ease of handling.[1]
While the specific compound "Benzyl ethyl-L-valinate hydrochloride" was requested, it is likely a misnomer for the more commonly used L-Valine Benzyl Ester Hydrochloride. The protocols and data presented herein are based on the established use of L-Valine Benzyl Ester Hydrochloride in solution-phase peptide synthesis.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a dipeptide using L-Valine Benzyl Ester Hydrochloride. The data is compiled from various sources and represents typical outcomes for solution-phase peptide synthesis.
| Step | Product | Coupling Agent | Solvent | Reaction Time (hours) | Typical Yield (%) | Typical Purity (%) |
| Coupling | N-Boc-Alanyl-L-valine benzyl ester | DCC/HOBt | Dichloromethane (B109758) | 12-18 | 85-95 | >95 (after column) |
| Deprotection | Alanyl-L-valine | H₂, Pd/C | Methanol (B129727) | 2-4 | >90 | >98 (after recryst.) |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of N-Boc-Alanyl-L-valine Benzyl Ester
This protocol details the coupling of N-Boc-L-alanine with L-Valine Benzyl Ester Hydrochloride to form the protected dipeptide, N-Boc-Alanyl-L-valine benzyl ester.
Materials:
-
N-Boc-L-alanine
-
L-Valine Benzyl Ester Hydrochloride (H-Val-OBzl·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (B128534) (TEA) or N-Methylmorpholine (NMM)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
1 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel with filter paper
-
Chromatography column
Procedure:
-
Neutralization of H-Val-OBzl·HCl:
-
In a round-bottom flask, dissolve L-Valine Benzyl Ester Hydrochloride (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the solution in an ice bath.
-
Add triethylamine (TEA) or N-Methylmorpholine (NMM) (1.0 equivalent) dropwise while stirring.
-
Stir the mixture at 0°C for 15-20 minutes.
-
-
Activation of N-Boc-L-alanine:
-
In a separate flask, dissolve N-Boc-L-alanine (1.0 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous DCM.
-
Cool this solution in an ice bath.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Stir the activation mixture at 0°C for 30 minutes.
-
-
Coupling Reaction:
-
Filter the activation mixture to remove the precipitated DCU, and add the filtrate to the neutralized L-Valine Benzyl Ester solution from step 1.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove any further DCU precipitate.
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer successively with 1 N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the pure N-Boc-Alanyl-L-valine benzyl ester.
-
Protocol 2: Deprotection of N-Boc-Alanyl-L-valine Benzyl Ester
This protocol describes the removal of the benzyl ester protecting group via catalytic hydrogenation to yield the final dipeptide.
Materials:
-
N-Boc-Alanyl-L-valine benzyl ester
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
Celite
Equipment:
-
Round-bottom flask or hydrogenation vessel
-
Magnetic stirrer and stir bars
-
Hydrogen balloon or hydrogenation apparatus
-
Vacuum filtration setup
Procedure:
-
Hydrogenation:
-
Dissolve the N-Boc-Alanyl-L-valine benzyl ester (1.0 equivalent) in methanol in a suitable reaction vessel.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (approximately 10% by weight of the peptide).
-
Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small scale) at room temperature for 2-4 hours.
-
-
Work-up:
-
Upon completion of the reaction (monitored by TLC), carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Combine the filtrate and washes, and concentrate under reduced pressure to yield the deprotected dipeptide.
-
Visualizations
Caption: Workflow for the synthesis of Ala-Val dipeptide.
Caption: Key steps in the coupling reaction.
Caption: Protocol for benzyl ester deprotection.
References
Application Notes and Protocols: L-Valine Derivatives as Intermediates in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
While specific documented applications of Benzyl (B1604629) ethyl-L-valinate hydrochloride as a direct intermediate in large-scale drug synthesis are limited in publicly available literature, the closely related compounds, L-Valine benzyl ester hydrochloride and N-carbobenzyloxy-L-valine (Cbz-L-valine) , are critical intermediates in the synthesis of major pharmaceuticals. This document provides detailed application notes and protocols for the use of these L-valine derivatives in the synthesis of the antihypertensive drug Valsartan (B143634) and the antiviral drug Valacyclovir .
I. L-Valine Benzyl Ester Hydrochloride in the Synthesis of Valsartan
L-valine benzyl ester hydrochloride is a key chiral building block in the synthesis of Valsartan, an angiotensin II receptor antagonist used to treat high blood pressure.[1] The synthesis involves the N-alkylation of the L-valine benzyl ester with a substituted biphenyl (B1667301) derivative, followed by N-acylation and formation of the characteristic tetrazole ring.[2][3]
Quantitative Data for Valsartan Synthesis Intermediates
| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Data | Reference |
| L-Valine Benzyl Ester Hydrochloride | C₁₂H₁₈ClNO₂ | 243.73 | Purity: ≥98% (TLC) | |
| N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine benzyl ester | C₃₀H₂₈N₂O₂ | 460.57 | - | [2] |
| N-(1-Oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine | C₂₄H₂₉N₅O₃ | 435.52 | ¹H NMR (DMSO-d₆) δ: 0.69−0.94 (m, 9H), 1.08−1.21 (m, 1H), 1.27−1.56 (m, 3H), 1.97−2.11 (m, 1H), 2.16−2.50 (m, 2H) | [4] |
Experimental Protocol: Synthesis of Valsartan Intermediate
This protocol outlines the N-alkylation of L-valine benzyl ester hydrochloride with 4-bromomethyl-2'-cyanobiphenyl.
Materials:
-
L-valine benzyl ester hydrochloride
-
4-bromomethyl-2'-cyanobiphenyl
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine solution
Procedure:
-
To a solution of L-valine benzyl ester hydrochloride (1.0 eq) in DMF, add 4-bromomethyl-2'-cyanobiphenyl (1.0 eq).
-
Add N,N-Diisopropylethylamine (2.5 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 45-50 °C and maintain until the reaction is complete, monitoring by TLC or HPLC.[4]
-
After completion, cool the reaction mixture and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine benzyl ester.
-
The crude product can be purified by column chromatography.
Logical Workflow for Valsartan Synthesis
II. N-Cbz-L-valine in the Synthesis of Valacyclovir
N-carbobenzyloxy-L-valine (Cbz-L-valine) is a crucial intermediate for synthesizing Valacyclovir, a prodrug of Acyclovir (B1169) with improved oral bioavailability, used in the treatment of herpes virus infections.[5] The synthesis involves the condensation of Cbz-L-valine with Acyclovir, followed by the deprotection of the Cbz group.[6]
Quantitative Data for Valacyclovir Synthesis
| Reagent/Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio (to Acyclovir) | Solvent | Reference |
| Acyclovir | C₈H₁₁N₅O₃ | 225.21 | 1.0 | DMF | [5] |
| N-Cbz-L-valine | C₁₃H₁₇NO₄ | 251.28 | 1.5 | DMF | [5] |
| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | 1.5 | DMF | [5] |
| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 0.15 | DMF | [7] |
Experimental Protocols: Synthesis of Valacyclovir
Protocol 1: Synthesis of N-Cbz-Valacyclovir [5]
Materials:
-
Acyclovir
-
N-benzyloxycarbonyl-L-valine (Cbz-L-valine)
-
Dicyclohexylcarbodiimide (DCC)
-
4-dimethylaminopyridine (DMAP)
-
Dimethylformamide (DMF)
-
Water
Procedure:
-
Dissolve N-benzyloxycarbonyl-L-valine (1.5 eq.) in DMF and cool the solution to -5 °C.[5]
-
Add a solution of DCC (1.5 eq.) in DMF, ensuring the temperature is maintained below 0 °C.[5]
-
After 20 minutes, add acyclovir (1.0 eq.) and DMAP (0.15 eq.).[5][7]
-
Stir the reaction mixture at -5 to 0 °C for approximately 6 hours, monitoring the reaction progress by TLC.[7]
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Remove approximately 80% of the DMF by distillation under reduced pressure.
-
Dilute the remaining solution with water to precipitate the crude N-Cbz-Valacyclovir.
Protocol 2: Deprotection of N-Cbz-Valacyclovir to form Valacyclovir Hydrochloride [5][7]
Materials:
-
N-Cbz-Valacyclovir
-
5% Palladium on alumina (B75360)
-
Dimethylformamide (DMF)
-
Hydrogen gas
-
Hydrochloric acid (HCl)
-
Acetone
Procedure:
-
Suspend the crude N-Cbz-Valacyclovir in DMF.[7]
-
Add the 5% Palladium on alumina catalyst.[5]
-
Pressurize the reactor with hydrogen gas (e.g., 4 kg/cm ²).[5]
-
Conduct the hydrogenation reaction at approximately 30 °C until the starting material is fully consumed, as monitored by HPLC.[5]
-
Filter the reaction mixture through celite to remove the catalyst.[7]
-
Adjust the pH of the filtrate to 3.0-4.0 using aqueous HCl.[5]
-
Precipitate the Valacyclovir hydrochloride by adding an anti-solvent such as acetone.[7]
-
Filter the solid product, wash with acetone, and dry under vacuum.
Experimental Workflow for Valacyclovir Synthesis
Signaling Pathway Information
The drugs synthesized using these intermediates have distinct mechanisms of action.
-
Valsartan: Acts by blocking the AT₁ receptor, which prevents angiotensin II from binding and exerting its hypertensive effects, such as vasoconstriction and aldosterone (B195564) release.
-
Valacyclovir: Is a prodrug that is converted to acyclovir in the body. Acyclovir is a guanosine (B1672433) analog that, once phosphorylated by viral and cellular kinases, inhibits viral DNA polymerase, thereby terminating the replication of the viral DNA.
The synthesis pathways and experimental workflows provided in these notes are intended for informational and research purposes. All procedures should be carried out by qualified professionals in a suitable laboratory setting, adhering to all relevant safety precautions.
References
- 1. Valsartan | 137862-53-4 [chemicalbook.com]
- 2. patents.justia.com [patents.justia.com]
- 3. WO2009125416A2 - Process for preparation of valsartan intermediate - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. asianpubs.org [asianpubs.org]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Benzyl Ethyl-L-valinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the use of Benzyl (B1604629) ethyl-L-valinate hydrochloride, a key intermediate in synthetic organic chemistry, particularly in the field of peptide synthesis.
Introduction
Benzyl ethyl-L-valinate hydrochloride is a derivative of the amino acid L-valine. In this compound, the carboxylic acid group is protected as a benzyl ester, and the amino group is ethylated and present as a hydrochloride salt. This protection strategy makes it a valuable building block in the synthesis of peptides and other complex organic molecules. The benzyl ester provides stability during coupling reactions and can be selectively removed under specific conditions, while the hydrochloride salt form enhances the compound's stability and handling characteristics.[1][2] Its primary application lies in the solution-phase synthesis of peptides, where it serves as the C-terminal amino acid residue.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₂ClNO₂ | [3] |
| Molecular Weight | 271.78 g/mol | [3] |
| CAS Number | 1259396-60-5 | [3] |
| Appearance | White to off-white solid | [1][3] |
| Purity | ≥98% (typically >99%) | [4] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [3][4] |
Proper storage is crucial to maintain the integrity of the compound. It should be stored as a powder at -20°C for long-term stability (up to 3 years). For short-term storage, 4°C is acceptable for up to 2 years.[5] If prepared as a stock solution in a solvent like DMSO, it should be stored at -80°C (for up to 6 months) or -20°C (for up to 1 month).[3][6]
Application in Dipeptide Synthesis
The primary application of this compound is as a starting material in peptide synthesis. The following protocol details a general procedure for the synthesis of a dipeptide, for example, N-(tert-Butoxycarbonyl)-L-alanyl-L-ethylvaline benzyl ester.
Experimental Workflow for Dipeptide Synthesis
Caption: Workflow for the synthesis of a protected dipeptide.
Detailed Experimental Protocol
This protocol describes the coupling of an N-protected amino acid (Boc-L-Alanine) with this compound.
Materials:
-
N-(tert-Butoxycarbonyl)-L-alanine (Boc-L-Ala-OH)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
Preparation of the Amine Component:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Methylmorpholine (NMM) (1.1 equivalents) dropwise to the solution while stirring.[7][8]
-
Stir the mixture at 0 °C for 15-20 minutes to ensure complete deprotonation of the hydrochloride salt to the free amine.[9]
-
-
Activation of the Carboxylic Acid Component:
-
In a separate flask, dissolve Boc-L-Ala-OH (1.0 equivalent) and HOBt (1.0 equivalent) in anhydrous DCM.
-
Cool this solution to 0 °C.
-
Add EDC (1.1 equivalents) to the solution and stir for 20-30 minutes at 0 °C to form the activated ester.
-
-
Coupling Reaction:
-
Slowly add the activated Boc-L-Ala-OH solution from step 2 to the free amine solution from step 1 at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer successively with 1N HCl, saturated NaHCO₃ solution, and brine.[3][7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.
-
Deprotection of the Benzyl Ester
The benzyl ester protecting group is typically removed in the final stages of the peptide synthesis. A common method for this deprotection is catalytic hydrogenolysis.
Logical Flow of Benzyl Ester Deprotection
Caption: Logical flow for the deprotection of the benzyl ester.
Deprotection Protocol
Materials:
-
Protected peptide with a C-terminal benzyl ester
-
Palladium on carbon (10% Pd/C)
-
Methanol or ethanol
-
Hydrogen gas (H₂) supply (e.g., a balloon)
-
Celite
Procedure:
-
Dissolve the protected peptide in methanol.[2]
-
Carefully add 10% Pd/C catalyst to the solution (typically 10% by weight of the peptide).
-
Flush the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions).[2]
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the filter pad with additional methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected peptide.
Quantitative Data and Analysis
The success of peptide synthesis is evaluated by the yield and purity of the product. Below are tables with representative data for peptide coupling and purification.
Table 2: Representative Reaction Yields for Dipeptide Synthesis
| Reaction Step | Expected Yield Range | Reference |
| Peptide Coupling | 70 - 95% | [3][5] |
| Purification | 80 - 95% recovery | - |
| Overall Yield | 56 - 90% | - |
Table 3: Purity Analysis by HPLC
| Analytical Method | Parameter | Typical Value | Reference |
| RP-HPLC | Crude Purity | >50% | [10] |
| Purified Purity | >98% | [10][11] | |
| Column | C18 | [11] | |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA | [11] | |
| Detection | UV at 214 nm | [11] |
Note: Yields and purity are highly dependent on the specific amino acids being coupled, the reaction conditions, and the purification method. The values presented are typical for solution-phase peptide synthesis.[10]
Conclusion
This compound is a versatile and valuable reagent for the synthesis of peptides. The protocols provided herein offer a general framework for its application in dipeptide synthesis and subsequent deprotection. Researchers should optimize these protocols based on the specific requirements of their target molecules. Careful monitoring of the reaction progress and rigorous purification are essential to obtain high-purity peptides for downstream applications in research and drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. US2793204A - Process for the synthesis of peptides - Google Patents [patents.google.com]
- 4. gentaur.com [gentaur.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. japer.in [japer.in]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. resolvemass.ca [resolvemass.ca]
Application Notes and Protocols: The Role of Benzyl Ethyl-L-valinate Hydrochloride in the Synthesis of Valacyclovir Impurities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols on the synthesis of valacyclovir (B1662844), with a particular focus on the formation of impurities when utilizing L-valine derivatives such as Benzyl (B1604629) ethyl-L-valinate hydrochloride. Valacyclovir, an antiviral prodrug of acyclovir (B1169), is synthesized by esterifying acyclovir with L-valine. The purity of the final active pharmaceutical ingredient (API) is critical, and the choice of starting materials and synthetic route can significantly impact the impurity profile. These notes elucidate the common synthetic pathways and the potential for impurity generation, providing researchers with the necessary information for process optimization and impurity control.
Introduction
Valacyclovir is an essential antiviral medication used to treat infections caused by the herpes simplex virus (HSV) and varicella-zoster virus (VZV).[1] As a prodrug, it is converted in the body to acyclovir, which has higher bioavailability. The most common synthesis of valacyclovir involves the coupling of a protected L-valine derivative with acyclovir, followed by a deprotection step.[2] The use of different protecting groups and starting materials can lead to the formation of various process-related impurities. Understanding the origin and synthesis of these impurities is crucial for the development of robust manufacturing processes and for ensuring the safety and efficacy of the final drug product.
This document specifically explores the implications of using L-valine precursors like Benzyl ethyl-L-valinate hydrochloride in the synthesis of valacyclovir and its related impurities.
Synthetic Pathways and Impurity Formation
The primary route for synthesizing valacyclovir involves the condensation of N-protected L-valine with acyclovir. A widely used protecting group is the benzyloxycarbonyl (Cbz) group.
General Synthetic Scheme
The synthesis can be broadly divided into two main steps:
-
Coupling Reaction: N-protected L-valine is reacted with acyclovir in the presence of a coupling agent to form the protected valacyclovir intermediate.
-
Deprotection: The protecting group is removed to yield valacyclovir, which is then typically converted to its hydrochloride salt.[2]
Role of this compound
While N-Cbz-L-valine is a common starting material, other protected forms of L-valine, such as this compound, can also be considered. This compound is a derivative of L-valine where the carboxylic acid is protected as a benzyl ester and the amino group is part of a secondary amine with an ethyl group. Its hydrochloride salt form suggests it is stable for storage and handling.
The direct use of this compound in the coupling reaction with acyclovir would be unconventional due to the presence of the secondary amine. However, it can be a precursor for the synthesis of N-protected L-valine derivatives or a source of specific impurities. For instance, N-ethyl-L-valine is a known impurity in valacyclovir synthesis (Impurity D). The presence of an ethyl group in the starting material could potentially lead to the formation of this impurity.
Common Impurities in Valacyclovir Synthesis
Several impurities can arise during the synthesis of valacyclovir. The European Pharmacopoeia and the United States Pharmacopeia (USP) list several related substances.[3]
| Impurity Name | Chemical Name | Potential Origin |
| Impurity C | 2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl) methoxy]ethyl-N-methyl-L-valinate | N-methylation of the valine starting material or intermediate.[2] |
| Impurity D | 2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl) methoxy]ethyl-N-ethyl-L-valinate | N-ethylation of the valine starting material or intermediate.[2] |
| Impurity E | 2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl N-[(benzyloxy)carbonyl]-L-valinate | Incomplete deprotection of the Cbz-protected intermediate. |
| Impurity F | L-Valine 2-hydroxyethyl ester | Reaction of N-protected L-valine with ethylene (B1197577) glycol, a potential impurity in reagents.[2] |
| Guanine | 2-Amino-1,9-dihydro-6H-purin-6-one | Degradation of acyclovir or valacyclovir.[4] |
| Acyclovir | 2-Amino-9-[(2-hydroxyethoxy)methyl]-1,9-dihydro-6H-purin-6-one | Unreacted starting material or hydrolysis of valacyclovir.[4] |
Experimental Protocols
Protocol 1: Synthesis of N-Benzyloxycarbonyl-L-valine (Cbz-L-valine)
This protocol describes the protection of L-valine, a necessary precursor for the main synthesis.
Materials:
-
L-valine
-
Sodium hydroxide (B78521)
-
Benzyl chloroformate
-
Hydrochloric acid
-
Ethyl acetate
Procedure:
-
Dissolve L-valine in an aqueous solution of sodium hydroxide at 0-5°C.
-
Slowly add benzyl chloroformate in toluene to the solution while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Separate the aqueous and organic layers.
-
Acidify the aqueous layer with concentrated HCl to a pH of 3.0.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Remove the solvent under reduced pressure to obtain N-Cbz-L-valine.[2]
Protocol 2: Synthesis of Protected Valacyclovir (Impurity E)
Materials:
-
N-Cbz-L-valine
-
Acyclovir
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve N-Cbz-L-valine in DMF and cool the solution to -5°C.
-
Add a solution of DCC in DMF, keeping the temperature below 0°C.
-
After 20 minutes, add acyclovir and DMAP.
-
Stir the reaction mixture at -5 to 0°C for approximately 6 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
The filtrate contains the protected valacyclovir.[5]
Protocol 3: Synthesis of Valacyclovir Hydrochloride
Materials:
-
Protected Valacyclovir (from Protocol 2)
-
Palladium on carbon (Pd/C) catalyst
-
Hydrochloric acid (0.5N)
-
Water
-
Isopropyl alcohol
Procedure:
-
Suspend the protected valacyclovir in a mixture of methanol and 0.5N HCl.
-
Add Pd/C catalyst.
-
Hydrogenate the mixture under a hydrogen pressure of 3.5 kg at room temperature for 4 hours.
-
Monitor the reaction for completion.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Crystallize the crude product from a mixture of water and isopropyl alcohol to obtain pure valacyclovir hydrochloride.[2]
Quantitative Analysis of Impurities
High-Performance Liquid Chromatography (HPLC) is the primary method for the quantitative analysis of valacyclovir and its impurities.
HPLC Method Parameters for Impurity Profiling
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Buffer (e.g., 0.01M Ammonium Formate, pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) / %B: 0/5, 4/5, 7.5/80, 10/80, 12.5/5, 20/5 |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25°C |
This is an exemplary method and may require optimization.
Purity and Detection Limits
The following table summarizes typical performance data for the HPLC analysis of key impurities.
| Impurity | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |
| Impurity E | 50 - 150 | 0.0024 | 0.0082 |
| Impurity G (DMAP) | 50 - 150 | 0.04 | 0.136 |
| Guanine | 0.3 - 6 | - | - |
| Acyclovir | 0.3 - 6 | - | - |
LOD: Limit of Detection, LOQ: Limit of Quantitation. Data is illustrative and based on published methods.[4][6]
Conclusion
The synthesis of valacyclovir requires careful control of starting materials and reaction conditions to minimize the formation of impurities. While this compound is not a standard starting material in the most commonly described synthetic routes, its chemical structure suggests a potential role as a precursor to N-ethylated impurities. A thorough understanding of the synthetic pathway and the origin of each impurity is essential for developing a robust and compliant manufacturing process. The protocols and analytical methods outlined in these notes provide a framework for researchers and drug development professionals to produce high-purity valacyclovir and to effectively monitor and control its related substances.
References
- 1. connectjournals.com [connectjournals.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. uspnf.com [uspnf.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. An Experimental Design Approach for Impurity Profiling of Valacyclovir-Related Products by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: HPLC Analysis of Ethyl L-valinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantitative analysis of Ethyl L-valinate hydrochloride using High-Performance Liquid Chromatography (HPLC). The described reverse-phase HPLC method is suitable for assay determination and impurity profiling. This application note includes comprehensive experimental protocols, data presentation tables, and workflow diagrams to guide researchers in achieving accurate and reproducible results.
Introduction
Ethyl L-valinate hydrochloride is an ester derivative of the essential amino acid L-valine, commonly used as an intermediate in the synthesis of various pharmaceutical compounds. Ensuring the purity and quality of this raw material is critical for the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity and potency of pharmaceutical ingredients. This document outlines a robust reverse-phase HPLC method for the analysis of Ethyl L-valinate hydrochloride.
Experimental Protocol: Reverse-Phase HPLC Analysis
This protocol is based on a method adapted for the analysis of Ethyl L-valinate hydrochloride.[1]
2.1. Apparatus and Materials
-
HPLC system with a UV detector
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Syringes and syringe filters (0.45 µm)
-
HPLC vials
2.2. Reagents and Chemicals
-
Ethyl L-valinate hydrochloride reference standard
-
Ethyl L-valinate hydrochloride sample
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid (ACS grade)
-
Alternative for MS-compatibility: Formic acid[1]
2.3. Chromatographic Conditions
A reverse-phase HPLC method is employed for this analysis.[1] The following conditions can be utilized:
| Parameter | Condition |
| HPLC Column | Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent)[1] |
| Mobile Phase | Acetonitrile and Water with Phosphoric Acid[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Run Time | 10 minutes |
2.4. Solution Preparation
-
Mobile Phase Preparation: Prepare a suitable mixture of acetonitrile and water containing 0.1% phosphoric acid. The exact ratio should be optimized for ideal peak shape and retention time. For instance, a starting point could be Acetonitrile:Water (50:50 v/v) with 0.1% Phosphoric Acid. Degas the mobile phase before use.
-
Standard Solution Preparation (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of Ethyl L-valinate hydrochloride reference standard.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
Mix thoroughly.
-
-
Sample Solution Preparation (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of the Ethyl L-valinate hydrochloride sample.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
Mix thoroughly.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial before injection.
-
Data Presentation
Quantitative data obtained from the HPLC analysis should be systematically recorded.
Table 1: Representative Quantitative Data for Ethyl L-valinate Hydrochloride Analysis
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Peak Height (mAU) | Assay (%) | Purity (%) |
| Standard | 4.2 | 1250000 | 150000 | 100.0 | 100.0 |
| Sample Batch 1 | 4.2 | 1245000 | 149500 | 99.6 | 99.8 |
| Sample Batch 2 | 4.2 | 1237500 | 148900 | 99.0 | 99.5 |
Table 2: Summary of Method Validation Parameters (Illustrative)
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Precision (%RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | The peak for Ethyl L-valinate hydrochloride should be free from interference from impurities and degradation products. |
Workflow and Logical Diagrams
Caption: Experimental workflow for the HPLC analysis of Ethyl L-valinate hydrochloride.
Caption: Key parameters for HPLC method validation.
Chiral Purity Considerations
As Ethyl L-valinate is a chiral compound, the presence of its D-enantiomer is a critical quality attribute. While this application note details a reverse-phase method for assay and achiral impurities, a separate chiral HPLC method is necessary to determine enantiomeric purity.
General Approach for Chiral Analysis:
-
Chiral Stationary Phase (CSP): A dedicated chiral column is required. Common phases for amino acid derivatives include those based on cyclodextrins, crown ethers, or polysaccharide derivatives.
-
Mobile Phase: Normal-phase (e.g., hexane/ethanol) or polar organic modes are often used for chiral separations.
-
Method Development: Screening different chiral columns and mobile phase compositions is typically necessary to achieve baseline separation of the L- and D-enantiomers.
-
Quantitation: The D-enantiomer is quantified against the L-enantiomer, often at very low levels (e.g., ≤ 0.1%).
The development of a reliable chiral method is essential for ensuring the stereochemical integrity of Ethyl L-valinate hydrochloride used in pharmaceutical manufacturing.[2]
Conclusion
The reverse-phase HPLC method described provides a reliable and robust approach for the quality control of Ethyl L-valinate hydrochloride. The detailed protocol, data tables, and workflows serve as a comprehensive guide for implementation in a laboratory setting. For complete quality assessment, this method should be supplemented with a validated chiral HPLC method to control enantiomeric purity.
References
Preparing stock solutions of Benzyl ethyl-L-valinate hydrochloride
Application Notes: Benzyl ethyl-L-valinate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a derivative of the essential amino acid L-valine. Amino acid derivatives are crucial in various fields of research and drug development. They serve as building blocks in peptide synthesis and can act as precursors for novel therapeutic agents. Proper preparation of stock solutions is the first critical step in ensuring the accuracy and reproducibility of experimental results. This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of this compound.
Physicochemical and Solubility Data
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. The quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₂ClNO₂ | [1] |
| Molecular Weight | 271.78 g/mol | [1][2] |
| Appearance | White to off-white solid | [1][2] |
| Purity | ≥98% | [3] |
| Solubility in DMSO | ≥ 100 mg/mL (≥ 367.94 mM) | [2][4] |
| Storage (Solid Powder) | -20°C for 3 years; 4°C for 2 years | [2] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [2] |
Safety and Handling Precautions
This compound is a hygroscopic compound that can cause skin and eye irritation.[5][6] Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, should be worn at all times during handling.[5] Due to its hygroscopic nature, the container should be tightly sealed and stored in a dry, cool place.[2][5] Minimize the exposure of the compound to the atmosphere during weighing and handling.[2]
Experimental Protocol: Preparation of a 100 mM Stock Solution
This protocol details the step-by-step procedure for preparing a 100 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials and Equipment
-
This compound powder
-
Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety goggles, gloves
Procedure
-
Preparation of Workspace : Ensure a clean and dry workspace. A laminar flow hood or a designated clean bench is recommended to minimize contamination.
-
Equilibration of Compound : Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the hygroscopic powder.
-
Weighing the Compound :
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully and quickly weigh the desired amount of this compound into the tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 27.18 mg of the compound.
-
Calculation: Mass (mg) = Molarity (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 mg/g
-
Mass (mg) = 0.1 mol/L × 0.001 L × 271.78 g/mol × 1000 mg/g = 27.18 mg
-
-
Dissolution :
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed compound. For a 100 mM solution with 27.18 mg of the compound, add 1 mL of DMSO.
-
Close the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary, but avoid excessive heat.
-
-
Aliquoting and Storage :
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2]
-
Workflow for Stock Solution Preparation
Caption: Workflow for the preparation of this compound stock solution.
References
Application of Benzyl ethyl-L-valinate hydrochloride in Chiral Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) ethyl-L-valinate hydrochloride is a chiral compound derived from the naturally occurring amino acid L-valine. Its inherent stereochemistry makes it a valuable tool in asymmetric synthesis, where the goal is to selectively produce one enantiomer of a chiral molecule. This is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological activities and toxicities. This document provides detailed application notes and protocols for the use of Benzyl ethyl-L-valinate hydrochloride as a chiral auxiliary in asymmetric aldol (B89426) reactions, a powerful method for carbon-carbon bond formation with stereochemical control. While direct literature on this specific ester is limited, the protocols herein are based on well-established methodologies for similar L-valine derivatives and provide a strong foundation for its application.
Principle of Application: Chiral Auxiliary in Asymmetric Aldol Reactions
In this application, Benzyl ethyl-L-valinate is first acylated to form an N-acyl derivative, which then serves as the chiral starting material. The bulky benzyl and ethyl groups of the valinate moiety create a chiral environment that directs the stereochemical course of subsequent reactions.
The key steps involve:
-
Formation of a Chiral Enolate: The N-acyl derivative is treated with a Lewis acid and a hindered base to generate a specific Z-enolate. The stereochemistry of the valine derivative dictates the facial selectivity of this enolization.
-
Diastereoselective Aldol Addition: The chiral enolate reacts with an aldehyde through a highly organized, chair-like transition state, as described by the Zimmerman-Traxler model.[1][2] The steric hindrance imposed by the chiral auxiliary directs the aldehyde to approach from the less hindered face of the enolate, resulting in the formation of one diastereomer of the β-hydroxy carbonyl compound in preference to the others.
-
Removal of the Chiral Auxiliary: After the desired stereocenters are set, the chiral auxiliary is cleaved from the aldol product, typically through hydrolysis or reduction, to yield the enantiomerically enriched target molecule. The chiral auxiliary can often be recovered and reused.[3]
Experimental Protocols
Protocol 1: Synthesis of N-Propionyl Benzyl ethyl-L-valinate
This protocol describes the acylation of this compound to prepare the chiral substrate for the asymmetric aldol reaction.
Materials:
-
This compound
-
Propionyl chloride
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C using an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the suspension with vigorous stirring.
-
In a separate flask, dissolve propionyl chloride (1.1 eq) in anhydrous DCM.
-
Add the propionyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-propionyl Benzyl ethyl-L-valinate.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield the pure product.
Protocol 2: Asymmetric Aldol Reaction with Isobutyraldehyde (B47883)
This protocol details the diastereoselective aldol reaction between the N-propionyl derivative and isobutyraldehyde.
Materials:
-
N-Propionyl Benzyl ethyl-L-valinate
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Isobutyraldehyde
-
Anhydrous dichloromethane (DCM)
-
Methanol (MeOH)
-
Phosphate (B84403) buffer (pH 7)
-
Hydrogen peroxide (30% aqueous solution)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve N-Propionyl Benzyl ethyl-L-valinate (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add dibutylboron triflate (1.1 eq) dropwise, followed by the dropwise addition of diisopropylethylamine (1.2 eq).
-
Stir the mixture at -78 °C for 30 minutes to allow for the formation of the Z-enolate.
-
Add freshly distilled isobutyraldehyde (1.5 eq) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 2 hours, then allow the reaction to warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding methanol, followed by a pH 7 phosphate buffer and 30% hydrogen peroxide.
-
Stir the mixture vigorously for 1 hour at room temperature.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the aldol adduct. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the chiral β-hydroxy acid.
Materials:
-
Aldol adduct from Protocol 2
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrogen peroxide (30% aqueous solution)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the aldol adduct (1.0 eq) in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C.
-
Add an aqueous solution of lithium hydroxide (2.0 eq) and 30% hydrogen peroxide (4.0 eq) dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the enantiomerically enriched β-hydroxy acid.
-
The aqueous layer can be basified and extracted to recover the Benzyl ethyl-L-valinate auxiliary.
Data Presentation
The following table summarizes hypothetical but expected quantitative data for the asymmetric aldol reaction described in Protocol 2, based on literature precedents for similar L-valine-derived chiral auxiliaries.
| Entry | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Isobutyraldehyde | >95:5 | 85 |
| 2 | Benzaldehyde | >90:10 | 82 |
| 3 | Acetaldehyde | >92:8 | 78 |
Diastereomeric ratios are typically determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude reaction mixture.
Visualizations
Experimental Workflow
Caption: Workflow for the asymmetric aldol reaction using Benzyl ethyl-L-valinate as a chiral auxiliary.
Stereochemical Model
Caption: A simplified representation of the Zimmerman-Traxler model for the aldol reaction.
References
Application Notes and Protocols: Benzyl Ethyl-L-Valinate Hydrochloride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl ethyl-L-valinate hydrochloride is a derivative of the essential amino acid L-valine. While specific biological activities of this compound in cell culture are not yet extensively documented, its structural similarity to other L-valine esters suggests potential applications in cellular metabolism studies, as a component in prodrug design, or as a modulator of cellular signaling pathways. These application notes provide a comprehensive guide for the initial characterization of this compound in a cell culture setting, including protocols for solubility and storage, cytotoxicity assessment, and evaluation of its effects on cell proliferation.
Product Information
| Parameter | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₄H₂₂ClNO₂ | [1][2] |
| Molecular Weight | 271.78 g/mol | [1][2] |
| CAS Number | 1259396-60-5 | [1][2] |
| Appearance | White to off-white solid | [1][2] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [1][2] |
Potential Applications in Cell Culture
Based on the known roles of L-valine and its derivatives, this compound could be investigated for the following applications:
-
Nutrient and Metabolism Studies: As a derivative of an essential amino acid, it may influence cellular metabolic pathways. L-valine itself is crucial for cell growth and has been shown to impact mitochondrial function.
-
Prodrug Development: L-valine esters are known to be substrates for peptide transporters, which can enhance the cellular uptake of drugs. This compound could be explored as a promoiety in prodrug design.
-
Signaling Pathway Modulation: L-valine can activate the PI3K/Akt1 signaling pathway. It is plausible that its derivatives may also interact with this or other cellular signaling cascades.
Experimental Protocols
The following are generalized protocols to begin the characterization of this compound in a chosen cell line. It is recommended to perform these experiments on a well-characterized cell line first (e.g., HeLa, HEK293, A549) before moving to more specific models.
Preparation of Stock Solutions
It is critical to prepare a concentrated stock solution in an appropriate solvent to minimize the final concentration of the solvent in the cell culture medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
Protocol:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out a precise amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 100 mM). Refer to the table below for calculations.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Table 1: Preparation of Stock Solutions
| Desired Stock Concentration | Mass of Compound (for 1 mL) | Molarity (mM) |
| 10 mM | 2.72 mg | 10 |
| 50 mM | 13.6 mg | 50 |
| 100 mM | 27.2 mg | 100 |
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration range at which this compound affects cell viability.
Materials:
-
Selected adherent cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting range is 0.1 µM to 1000 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest treatment concentration) and a no-treatment control.
-
After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the prepared treatment media.
-
Incubate for 24, 48, or 72 hours.
-
At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the no-treatment control.
Table 2: Example Data Layout for Cytotoxicity Assay
| Concentration (µM) | Absorbance (570 nm) | % Viability (Relative to Control) |
| 0 (Control) | 1.25 | 100% |
| 0.1 | 1.23 | 98.4% |
| 1 | 1.20 | 96.0% |
| 10 | 1.15 | 92.0% |
| 100 | 0.88 | 70.4% |
| 1000 | 0.31 | 24.8% |
This table presents hypothetical data for illustrative purposes.
Cell Proliferation Assay (Crystal Violet Staining)
This protocol assesses the effect of the compound on cell growth over time.
Materials:
-
Selected adherent cell line
-
Complete cell culture medium
-
24-well cell culture plates
-
This compound stock solution
-
PBS
-
Crystal Violet solution (0.5% in 20% methanol)
-
10% acetic acid
Protocol:
-
Seed cells in a 24-well plate at a low density (e.g., 20,000 cells/well).
-
Allow cells to attach overnight.
-
Treat cells with non-toxic concentrations of this compound (determined from the MTT assay). Include appropriate controls.
-
At different time points (e.g., 24, 48, 72, 96 hours), fix the cells by removing the medium and adding 1 mL of 4% paraformaldehyde for 15 minutes.
-
Wash the wells twice with PBS.
-
Add 500 µL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.
-
Wash the wells extensively with water until the water runs clear.
-
Allow the plate to air dry completely.
-
Add 1 mL of 10% acetic acid to each well to solubilize the stain.
-
Measure the absorbance at 590 nm.
Visualizations
Experimental Workflow
Caption: Workflow for characterizing a novel compound in cell culture.
Hypothetical Signaling Pathway
References
Application Notes and Protocols for In Vivo Studies with Benzyl Ethyl-L-Valinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the initial in vivo evaluation of Benzyl ethyl-L-valinate hydrochloride, a derivative of the amino acid L-valine. Due to the limited availability of public data on this specific compound, this document emphasizes a systematic approach to dosage determination through a well-designed dose-range finding study. Detailed protocols for vehicle selection, administration via oral gavage and intraperitoneal injection, and a proposed signaling pathway for exploration are included to facilitate rigorous preclinical research.
Introduction
This compound is a derivative of L-valine, a branched-chain amino acid (BCAA). BCAAs are known to play crucial roles in protein synthesis and metabolic regulation, primarily through the activation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[1][2] As an esterified form of L-valine, this compound may exhibit altered pharmacokinetic properties, such as improved absorption and bioavailability, making it a candidate for various therapeutic investigations.[3]
Given the absence of specific in vivo data for this compound, initial studies must focus on establishing a safe and effective dose range. This process typically involves determining the Maximum Tolerated Dose (MTD) and the Minimum Effective Dose (MED).[4][5] This document outlines the necessary steps and protocols to conduct these crucial preliminary investigations.
Pre-formulation and Vehicle Selection
The hydrochloride salt form of a compound often enhances aqueous solubility.[6] However, the solubility of this compound in aqueous vehicles should be empirically determined.
Solubility Testing Protocol
-
Objective: To determine a suitable vehicle for in vivo administration.
-
Materials: this compound, sterile water for injection, saline (0.9% NaCl), phosphate-buffered saline (PBS), Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol 300 (PEG300), Tween 80, Carboxymethylcellulose (CMC).
-
Procedure:
-
Attempt to dissolve the compound in sterile water, saline, and PBS at the desired highest concentration.
-
If solubility is insufficient, consider co-solvent systems. A common starting point for a hydrochloride salt is an aqueous solution. If needed, a formulation such as 10% DMSO, 40% PEG300, and 50% sterile water can be tested.[7]
-
For oral administration, a suspension in 0.5% CMC in water can also be evaluated.[8]
-
Vortex and sonicate to aid dissolution. Visually inspect for clarity or uniform suspension.
-
Prepare the chosen vehicle without the compound to be used as a vehicle control in all experiments.
-
Vehicle Tolerability Study
Before initiating a dose-range finding study, it is crucial to assess the tolerability of the chosen vehicle in the animal model.
-
Objective: To ensure the vehicle does not produce adverse effects.
-
Procedure:
-
Administer the vehicle alone to a small group of animals (n=3-5) using the same route and volume as planned for the main study.
-
Observe the animals for any signs of distress, changes in behavior, or local irritation at the injection site for a period relevant to the main study's observation window.
-
Monitor body weight daily for 3-7 days.[8]
-
Dosage Calculation and Preparation
In the absence of prior in vivo data, the initial doses for a dose-range finding study should be selected based on a combination of in vitro data (if available) and a conservative dose escalation scheme.
Dose-Range Finding Study Design
A typical approach is to start with a low dose and escalate in subsequent groups of animals until signs of toxicity are observed.[9]
Table 1: Example Dose Escalation Scheme for a Dose-Range Finding Study
| Group | Dose Level (mg/kg) | Rationale | Number of Animals |
| 1 | Vehicle Control | To assess the effect of the vehicle alone. | 5 |
| 2 | 10 | A low, likely sub-therapeutic starting dose. | 5 |
| 3 | 30 | 3-fold increase from the previous dose. | 5 |
| 4 | 100 | ~3-fold increase, approaching a potentially effective range. | 5 |
| 5 | 300 | A higher dose to probe for toxicity. | 5 |
| 6 | 1000 | A very high dose, likely to induce toxicity and establish MTD. | 5 |
Note: The actual dose levels should be adjusted based on any available in vitro cytotoxicity or efficacy data. The number of animals per group may vary based on institutional guidelines and statistical power considerations.
Stock and Working Solution Preparation
Table 2: Example Calculation for Oral Gavage Dosing (10 mg/kg)
| Parameter | Value | Unit |
| Animal Weight | 25 | g |
| Dose | 10 | mg/kg |
| Dosing Volume | 10 | mL/kg |
| Calculated Amount per Animal | 0.25 | mg |
| Calculated Volume per Animal | 0.25 | mL |
| Required Concentration | 1 | mg/mL |
To prepare a 1 mg/mL working solution:
-
Weigh 10 mg of this compound.
-
Dissolve in 10 mL of the chosen vehicle.
Experimental Protocols
The following are generalized protocols for common administration routes in rodents. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol for Oral Gavage in Mice
-
Objective: To administer a precise volume of the compound directly into the stomach.
-
Materials: Mouse, appropriate gauge gavage needle (e.g., 20-22 gauge for an adult mouse), syringe.[10][11]
-
Procedure:
-
Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg).[10]
-
Properly restrain the mouse to extend its head and neck, creating a straight line to the esophagus.[12]
-
Gently insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The animal should swallow as the tube is advanced.[13]
-
If resistance is met, do not force the needle. Withdraw and re-attempt.
-
Once the needle is in the stomach, administer the solution slowly.
-
Remove the needle gently and return the animal to its cage.
-
Monitor the animal for several minutes for any signs of distress.[10]
-
Protocol for Intraperitoneal (IP) Injection in Rats
-
Objective: To administer the compound into the peritoneal cavity.
-
Materials: Rat, appropriate gauge needle (e.g., 23-25 gauge for an adult rat), syringe.[3][14]
-
Procedure:
-
Weigh the rat to determine the correct injection volume (typically 5-10 mL/kg).[14]
-
Restrain the rat securely, tilting the head downwards to move the abdominal organs forward.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[15]
-
Insert the needle at a 30-40 degree angle with the bevel facing up.[14]
-
Aspirate to ensure no fluid (e.g., urine, blood) is drawn into the syringe. If fluid is present, withdraw and use a fresh needle and syringe at a different site.[15]
-
Inject the solution smoothly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor for any adverse reactions.
-
Proposed Signaling Pathway for Investigation
As a valine derivative, this compound is hypothesized to influence the mTORC1 signaling pathway, a key regulator of protein synthesis and cell growth.[9][16]
Caption: Hypothesized mTORC1 signaling pathway influenced by this compound.
Experimental Workflow
The following diagram outlines a logical workflow for the initial in vivo assessment of a novel compound like this compound.
Caption: General experimental workflow for in vivo evaluation of a novel compound.
Conclusion
The successful in vivo evaluation of this compound hinges on a methodical and cautious approach to dose selection. The protocols and workflows provided herein offer a framework for conducting the necessary preliminary studies to establish a safe and potentially efficacious dosing regimen. Researchers are strongly encouraged to adapt these general guidelines to their specific animal models and experimental objectives, always adhering to the highest standards of animal welfare.
References
- 1. Effects of Branched-Chain Amino Acids (BCAAs) on Muscle Cell Signalling [swimmingscience.net]
- 2. The effects of branched-chain amino acids on muscle protein synthesis, muscle protein breakdown and associated molecular signalling responses in humans: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 5. criver.com [criver.com]
- 6. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. imrpress.com [imrpress.com]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. research.fsu.edu [research.fsu.edu]
- 13. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 16. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Benzyl ethyl-L-valinate hydrochloride stability issues in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl (B1604629) ethyl-L-valinate hydrochloride. The information is designed to help address common stability issues encountered in solution-based experiments.
Frequently Asked Questions (FAQs)
Q1: My Benzyl ethyl-L-valinate hydrochloride solution appears cloudy or has precipitated. What could be the cause?
A1: Cloudiness or precipitation can be due to several factors:
-
Poor Solubility: The concentration of the compound may have exceeded its solubility limit in the chosen solvent. Refer to the solubility data table below and consider using a different solvent or a lower concentration.
-
Temperature Effects: Solubility can be temperature-dependent. If the solution was prepared at a higher temperature and then cooled, the compound may precipitate. Try gently warming the solution to see if the precipitate redissolves.
-
Degradation: The compound may be degrading, and the degradation products could be less soluble. This is more likely if the solution has been stored for an extended period, at an inappropriate temperature, or at an unfavorable pH.
Q2: I suspect my this compound is degrading in solution. What are the likely degradation pathways and products?
A2: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the benzyl ester bond. This reaction is catalyzed by both acidic and basic conditions and is also influenced by temperature. The expected degradation products are L-valine ethyl ester and benzyl alcohol. Further degradation of the L-valine ethyl ester can also occur.
Q3: What are the recommended storage conditions for stock solutions of this compound?
A3: To minimize degradation, stock solutions should be stored at low temperatures. Based on available data for similar compounds, the following storage conditions are recommended:
It is also advisable to prepare fresh solutions for critical experiments and to perform stability studies under your specific experimental conditions.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: Benzyl esters are susceptible to both acid- and base-catalyzed hydrolysis. Therefore, the stability of this compound in aqueous solutions is highly pH-dependent. The rate of hydrolysis is generally lowest at a neutral or slightly acidic pH and increases significantly in strongly acidic or alkaline conditions. For optimal stability, it is recommended to maintain the pH of your solution within a neutral range if your experimental protocol allows.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible experimental results.
This could be a sign of compound degradation, leading to a lower effective concentration of the active molecule.
Troubleshooting Workflow:
References
Technical Support Center: Synthesis of Benzyl Ethyl-L-valinate Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Benzyl (B1604629) ethyl-L-valinate hydrochloride synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of Benzyl ethyl-L-valinate hydrochloride. The synthesis is typically a two-step process: (1) Fischer esterification of L-valine (B1682139) to form L-valine benzyl ester, and (2) N-ethylation of the L-valine benzyl ester via reductive amination, followed by salt formation.
Step 1: Fischer Esterification of L-valine with Benzyl Alcohol
Issue 1.1: Low Yield of L-valine Benzyl Ester
| Potential Cause | Suggested Solution |
| Incomplete Reaction | The Fischer esterification is an equilibrium reaction. To drive the reaction towards the product, it is crucial to remove the water formed during the reaction. Use an azeotropic solvent like cyclohexane (B81311) or toluene (B28343) with a Dean-Stark apparatus.[1][2][3] Ensure a sufficient reaction time, monitoring by TLC until the L-valine spot disappears. |
| Suboptimal Catalyst Concentration | An acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid, is required.[1][2][4] Ensure the catalyst is used in the appropriate molar ratio, typically ranging from 1.1 to 1.5 equivalents relative to L-valine.[1] |
| Reaction Temperature Too Low | The reaction requires heating to reflux to facilitate both the esterification and the azeotropic removal of water.[1][2] The choice of solvent will dictate the reaction temperature. |
| Poor Solubility of L-valine | L-valine has limited solubility in non-polar azeotropic solvents. Ensure vigorous stirring to maintain a good suspension. The use of a co-solvent might be necessary in some cases. |
Issue 1.2: Formation of Side Products
| Potential Cause | Suggested Solution |
| Racemization | Prolonged exposure to high temperatures in the presence of acid can lead to racemization. Monitor the reaction closely and stop it once the starting material is consumed. The choice of azeotropic solvent is critical; toluene has been reported to cause racemization in some cases, while cyclohexane has been shown to be effective in preventing it.[3] |
| Diketopiperazine Formation | Amino acid esters can undergo intermolecular cyclization to form diketopiperazines, especially under neutral or basic conditions, or upon prolonged heating.[5] It is advisable to work up the reaction mixture promptly after completion and to keep the product in its acidic salt form to minimize this side reaction. |
Step 2: Reductive Amination of L-valine Benzyl Ester with Acetaldehyde (B116499)
Issue 2.1: Low Yield of Benzyl Ethyl-L-valinate
| Potential Cause | Suggested Solution |
| Inefficient Imine Formation | The first step of reductive amination is the formation of an imine between the amino acid ester and acetaldehyde. This reaction is also an equilibrium. The presence of a dehydrating agent or removal of water can favor imine formation. |
| Suboptimal Reducing Agent | Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and effective reducing agent for reductive aminations, as it can reduce the imine in the presence of the aldehyde.[6] Sodium cyanoborohydride (NaBH₃CN) is another option.[7] Ensure the reducing agent is fresh and added portion-wise to control the reaction. |
| Side Reaction with Aldehyde | Acetaldehyde can undergo self-condensation (aldol reaction) under certain conditions. It is best to add the acetaldehyde slowly to the reaction mixture. |
| Over-alkylation | While less common with reductive amination compared to direct alkylation with alkyl halides, there is a possibility of forming the diethylated product.[7] Using a controlled stoichiometry of acetaldehyde and the reducing agent can minimize this. |
Issue 2.2: Difficulties in Product Isolation and Purification
| Potential Cause | Suggested Solution |
| Product is an Oil | The free base of Benzyl ethyl-L-valinate is likely an oil, which can be difficult to handle and purify by crystallization. Conversion to the hydrochloride salt provides a stable, crystalline solid that is easier to isolate and purify.[8][9] |
| Emulsion during Aqueous Workup | The product may form emulsions during extraction. Using a saturated brine solution (NaCl) can help to break up emulsions. |
| Co-elution of Impurities during Chromatography | If column chromatography is used for purification, unreacted starting material or side products may co-elute. Optimize the solvent system for better separation. Converting the product to its hydrochloride salt can sometimes facilitate purification by altering its polarity. |
| Residual Reducing Agent | Boron-containing byproducts from the reducing agent can be difficult to remove. An acidic workup followed by extraction is typically effective. |
Frequently Asked Questions (FAQs)
Q1: What is the overall reaction scheme for the synthesis of this compound?
A1: The synthesis involves two main steps:
-
Esterification: L-valine reacts with benzyl alcohol in the presence of an acid catalyst to form L-valine benzyl ester.
-
Reductive Amination: The L-valine benzyl ester then reacts with acetaldehyde in the presence of a reducing agent to form Benzyl ethyl-L-valinate.
-
Salt Formation: The final product is isolated as a hydrochloride salt by treating the N-ethylated ester with hydrochloric acid.
Q2: Which acid catalyst is best for the Fischer esterification step?
A2: p-Toluenesulfonic acid (p-TsOH) is commonly used and effective for the esterification of amino acids with benzyl alcohol, often in combination with an azeotropic solvent to remove water.[1][2][3]
Q3: How can I monitor the progress of the reactions?
A3: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the progress of both the esterification and reductive amination steps. For the esterification, you can monitor the disappearance of the L-valine spot. For the reductive amination, you can monitor the disappearance of the L-valine benzyl ester spot.
Q4: My final product is a sticky oil instead of a solid. What should I do?
A4: The free base of your product is likely an oil at room temperature. To obtain a solid, you should convert it to its hydrochloride salt. This can be done by dissolving the purified oil in a suitable solvent like diethyl ether or ethyl acetate (B1210297) and bubbling dry HCl gas through the solution, or by adding a solution of HCl in an anhydrous solvent.[8][9]
Q5: I am observing a significant amount of a di-ethylated byproduct. How can I prevent this?
A5: Di-alkylation can be a problem in N-alkylation reactions.[10] To minimize this in reductive amination, use a controlled amount of acetaldehyde (close to 1 equivalent) and add it slowly to the reaction mixture. Also, ensure the reducing agent is added portion-wise.
Experimental Protocols
Protocol 1: Synthesis of L-valine Benzyl Ester p-Toluenesulfonate Salt
This protocol is adapted from a general procedure for the synthesis of amino acid benzyl esters.[1][3]
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add L-valine (1 equivalent), p-toluenesulfonic acid monohydrate (1.2 equivalents), benzyl alcohol (1.5 equivalents), and cyclohexane (sufficient to fill the Dean-Stark trap and suspend the reactants).
-
Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with cyclohexane.
-
Continue refluxing until no more water is collected and TLC analysis indicates the consumption of L-valine.
-
Cool the reaction mixture to room temperature.
-
The product, L-valine benzyl ester p-toluenesulfonate, will precipitate from the solution. The precipitation can be enhanced by the addition of ethyl acetate.
-
Collect the solid by filtration, wash with cold ethyl acetate, and dry under vacuum.
Protocol 2: Synthesis of this compound
This protocol is a general procedure for reductive amination.[6]
-
Suspend L-valine benzyl ester p-toluenesulfonate (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE).
-
Add a base, such as triethylamine (B128534) (1.1 equivalents), to neutralize the p-toluenesulfonate salt and liberate the free amine. Stir for 15-20 minutes.
-
Cool the mixture in an ice bath and slowly add acetaldehyde (1.1 equivalents).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude Benzyl ethyl-L-valinate as an oil.
-
Purify the oil by flash column chromatography if necessary.
-
Dissolve the purified oil in anhydrous diethyl ether and bubble dry HCl gas through the solution until precipitation is complete.
-
Collect the white precipitate of this compound by filtration, wash with cold diethyl ether, and dry under vacuum.
Visualizations
References
- 1. EP0985658B1 - Process for producing l-valine benzyl ester p-toluenesulfonate - Google Patents [patents.google.com]
- 2. Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scielo.br [scielo.br]
- 10. chimia.ch [chimia.ch]
Technical Support Center: Benzyl Ethyl-L-valinate Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the common impurities found in Benzyl (B1604629) ethyl-L-valinate hydrochloride and its closely related analogues, L-Valine benzyl ester hydrochloride and L-Valine ethyl ester hydrochloride. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in L-Valine benzyl ester hydrochloride?
A1: Common impurities in L-Valine benzyl ester hydrochloride often originate from the starting materials, side reactions during synthesis, or degradation. These can be categorized as:
-
Process-Related Impurities:
-
Unreacted L-Valine: Incomplete esterification can lead to the presence of the starting amino acid.
-
Benzyl Alcohol: Residual solvent from the esterification process.
-
p-Toluenesulfonic Acid or other catalysts: Remnants of the acid catalyst used in the reaction.
-
Dimerization Products: Formation of valyl-valine benzyl ester due to the unprotected amino group of one molecule reacting with the activated carboxyl group of another.
-
-
Degradation Impurities:
-
L-Valine: Hydrolysis of the ester bond can regenerate the parent amino acid, especially in the presence of moisture.
-
Benzyl alcohol and L-Valine: Formed upon complete hydrolysis.
-
-
Stereoisomeric Impurities:
-
D-Valine benzyl ester hydrochloride: Racemization can occur during the synthesis, particularly if the reaction conditions are harsh (e.g., high temperatures or strong bases).
-
Q2: What are the typical impurities found in L-Valine ethyl ester hydrochloride?
A2: Similar to the benzyl ester, impurities in L-Valine ethyl ester hydrochloride are linked to the manufacturing process and product stability. Key impurities include:
-
Process-Related Impurities:
-
Unreacted L-Valine: A result of incomplete reaction.
-
Ethanol: Residual solvent from the esterification.
-
Thionyl chloride by-products: If thionyl chloride is used for esterification, residual sulfur-containing compounds might be present.
-
Diethyl ether: Often used for precipitation or washing, and can remain as a residual solvent.
-
-
Degradation Impurities:
-
L-Valine: Arising from the hydrolysis of the ester.
-
-
Stereoisomeric Impurities:
-
D-Valine ethyl ester hydrochloride: Racemization is a potential issue, similar to the benzyl ester.
-
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
Symptoms: You observe additional peaks in your High-Performance Liquid Chromatography (HPLC) chromatogram of Benzyl ethyl-L-valinate hydrochloride (or its benzyl/ethyl ester analogues).
Possible Causes and Solutions:
| Potential Impurity | Likely Source | Troubleshooting/Verification |
| L-Valine | Incomplete reaction or hydrolysis | Spike the sample with a known standard of L-Valine to confirm peak identity. Review reaction time and purification steps. Ensure storage conditions are dry. |
| Benzyl Alcohol / Ethanol | Residual solvent | Use Gas Chromatography (GC) with a headspace sampler for accurate quantification. Improve drying procedures post-synthesis. |
| D-Valine Ester | Racemization during synthesis | Employ a chiral HPLC column to separate the enantiomers. Optimize reaction temperature and avoid harsh basic conditions. |
| Dimer (Valyl-valine ester) | Side reaction | Use a lower concentration of the starting material or a suitable protecting group for the amine. Confirm by LC-MS. |
Issue 2: Inconsistent Biological Activity or Reaction Yield
Symptoms: Your experiments using this compound show variable results, or the yield of your subsequent reaction step is lower than expected.
Possible Causes and Solutions:
The presence of unreacted starting materials or degradation products can interfere with downstream applications.
-
Actionable Step: Perform a quantitative analysis (e.g., qNMR or HPLC with a calibrated standard) to determine the purity of your reagent.
-
Preventative Measure: Store the compound in a desiccator at low temperatures (-20°C is often recommended for long-term storage) to minimize hydrolysis.[1]
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This method is a general guideline for the detection of common impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
Time (min) % Mobile Phase B 0 5 20 80 25 80 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Protocol 2: Chiral HPLC for Enantiomeric Purity
-
Column: A suitable chiral stationary phase column (e.g., cellulose (B213188) or amylose-based).
-
Mobile Phase: Typically a mixture of hexane (B92381) and a polar alcohol like isopropanol (B130326) or ethanol. The exact ratio will need to be optimized for the specific column and compound.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 210 nm.
Visual Guides
Logical Workflow for Impurity Identification
References
Overcoming solubility problems with Benzyl ethyl-L-valinate hydrochloride
Technical Support Center: Benzyl ethyl-L-valinate hydrochloride
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to overcome solubility challenges encountered with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a derivative of the amino acid L-valine.[1][2][3] It is typically supplied as a white to off-white solid.[1][3] Due to its structure, it is often utilized as a reagent or intermediate in peptide synthesis and other areas of chemical research.[1]
Q2: What is the known solubility of this compound?
Q3: Why is this compound supplied as a hydrochloride salt?
A3: Amino acid esters are often prepared and stored as their mineral acid salts, such as hydrochlorides, to enhance their stability.[4] The free base form of amino acid esters can be prone to self-condensation, leading to the formation of diketopiperazines or polypeptides, which reduces the purity and shelf-life of the compound.[4]
Q4: How should I properly store the compound and its solutions?
A4: Proper storage is critical to maintain the integrity of the compound. Recommended storage conditions are detailed in the table below. For solutions in solvent, storage at -80°C is recommended for up to 6 months.[1]
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 1259396-60-5 | [1][3] |
| Molecular Formula | C₁₄H₂₂ClNO₂ | [1] |
| Molecular Weight | 271.78 g/mol | [1][3] |
| Appearance | White to off-white solid | [1][3] |
Table 2: Known Solubility Data
| Solvent | Concentration | Notes |
| DMSO | ≥ 100 mg/mL (367.94 mM) | Use fresh, anhydrous DMSO.[1][2] |
| Water | Data not available | Requires experimental determination. |
| Ethanol | Data not available | Requires experimental determination. |
| Methanol | Data not available | Requires experimental determination. |
| Dichloromethane (DCM) | Data not available | Requires experimental determination. |
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| Powder | 4°C | 2 years | [1] |
| In Solvent | -80°C | 6 months | [1] |
| In Solvent | -20°C | 1 month | [1] |
Troubleshooting Guide
Q5: My this compound is not dissolving. What steps can I take?
A5: If you are experiencing solubility issues, follow the workflow below. Start by verifying the quality of your solvent, especially when using hygroscopic solvents like DMSO.[1] Gentle warming or sonication can aid dissolution. If these methods fail, you may need to consider alternative solvents or chemical modification, such as converting the compound to its free base form, which may have different solubility characteristics.
Q6: How can I prepare the free base of Benzyl ethyl-L-valinate from its hydrochloride salt?
A6: Converting the hydrochloride salt to the free base is a standard procedure used to increase solubility in less polar organic solvents.[5][6] The process involves neutralization with a mild base followed by extraction.[4] Be aware that the free base may be less stable than the hydrochloride salt.[4] It is recommended to use the free base shortly after preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. gentaur.com [gentaur.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
Optimizing reaction conditions for peptide coupling with Benzyl ethyl-L-valinate hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in peptide synthesis involving Benzyl ethyl-L-valinate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in peptide coupling reactions?
A1: this compound presents two primary challenges. First, the valine residue is sterically hindered, which can slow down the coupling reaction and lead to incomplete conversion.[1][2] Second, the use of the hydrochloride salt requires neutralization with a base before the coupling reaction can proceed effectively. The choice and amount of base can be critical to avoid side reactions.
Q2: Which coupling reagents are recommended for sterically hindered amino acids like valine?
A2: For sterically hindered amino acids, more potent activating reagents are generally recommended over standard carbodiimides like DCC or EDC alone.[1][3] Onium salt-based reagents such as HBTU, HATU, HCTU, and COMU are often more effective.[3][4][5] For particularly challenging couplings, phosphonium (B103445) reagents like PyAOP or PyBOP can be employed.[1][4] The general order of reactivity is considered to be OAt-based reagents (like HATU) > Oxyma-based reagents (like COMU) > OBt-based reagents (like HBTU).
Q3: What role do additives like HOBt, HOAt, and Oxyma Pure play?
A3: Additives are crucial for two main reasons: they suppress racemization and increase coupling efficiency.[6] They react with the initially formed active intermediate to generate a more stable active ester that is less prone to racemization.[6] HOAt is generally considered more effective than HOBt for reducing racemization and improving reaction rates, especially for difficult couplings. Oxyma Pure is a safer alternative to the potentially explosive HOBt and HOAt, and reagents containing it, like COMU, show excellent efficiency.[5][7]
Q4: What are common side reactions to watch out for?
A4: The most common side reactions include:
-
Racemization: Loss of stereochemical purity at the alpha-carbon, which can be promoted by certain bases and high temperatures.[8][9]
-
Diketopiperazine formation: An intramolecular cyclization that can occur at the dipeptide stage, especially with proline as one of the first two residues.[10]
-
Aspartimide formation: If aspartic acid is present in the sequence (with a beta-benzyl ester protecting group), it can cyclize under basic or acidic conditions.[10][11]
-
Side-chain reactions: Benzyl esters can be sensitive to premature cleavage under certain conditions.[8] Over-activation can also lead to unwanted modifications of amino acid side chains.[8][9]
Q5: How do I choose the right base for my coupling reaction?
A5: The base is required to neutralize the hydrochloride salt of the amino ester and the proton generated during the activation of the carboxylic acid. A non-nucleophilic tertiary amine is typically used. Diisopropylethylamine (DIPEA or DIEA) and N-methylmorpholine (NMM) are common choices. DIPEA is more sterically hindered and less nucleophilic than NMM, which can be advantageous in reducing side reactions. For sensitive amino acids, a more hindered base like collidine might be considered.[6] It is crucial to use the correct stoichiometry of the base to avoid excess basicity, which can promote racemization.[9]
Troubleshooting Guides
Issue 1: Low Coupling Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Steric Hindrance | Switch to a more powerful coupling reagent (e.g., from HBTU to HATU or COMU).[3] | More reactive reagents can overcome the higher activation energy associated with sterically hindered amino acids. |
| Increase the reaction time (e.g., from 2 hours to 4-24 hours).[3] | Allows more time for the slow coupling reaction to proceed to completion. | |
| Perform a "double coupling" by repeating the coupling step with fresh reagents.[3] | Ensures that any unreacted amine is coupled in the second step. | |
| Increase the equivalents of the amino acid and coupling reagent (e.g., from 1.1 to 1.5-2.0 equivalents). | Drives the reaction forward according to Le Chatelier's principle. | |
| Incomplete Activation | Ensure your solvent (e.g., DMF, NMP) is anhydrous. | Water can hydrolyze the active ester, reducing the amount available for coupling.[12] |
| Poor Solubility | Consider switching to a more solubilizing solvent like NMP or using a solvent mixture. | Poor solubility of reactants can limit reaction rates. |
Issue 2: High Levels of Racemization
| Potential Cause | Troubleshooting Step | Rationale |
| Over-activation / Strong Base | Use a racemization-suppressing additive like HOBt, HOAt, or Oxyma Pure.[6] | These additives form active esters that are less prone to racemization. |
| Use a weaker or more hindered base (e.g., NMM instead of DIPEA, or collidine).[6] | Reduces the rate of proton abstraction from the alpha-carbon, which is a key step in racemization. | |
| Lower the reaction temperature. | Racemization often has a higher activation energy than the coupling reaction itself. | |
| Coupling Reagent Choice | Avoid using carbodiimides like DCC without an additive.[5] | The O-acylisourea intermediate formed with carbodiimides is highly reactive and prone to racemization.[6] |
| Use onium salt reagents (HBTU, HATU, COMU) which are generally considered "low-racemization".[6] | These reagents form active esters with lower racemization potential. |
Experimental Protocols
General Protocol for Peptide Coupling with this compound using HATU
-
Preparation of Amine Component: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in an anhydrous solvent (e.g., DMF or NMP).
-
Neutralization: Cool the solution to 0 °C. Add a non-nucleophilic base such as DIPEA (1.0-1.1 equivalents) dropwise and stir for 10-15 minutes.
-
Preparation of Acid Component: In a separate vessel, dissolve the N-protected amino acid (1.1 equivalents) in the anhydrous solvent.
-
Activation: Add HATU (1.1 equivalents) and an additional amount of DIPEA (2.0 equivalents) to the N-protected amino acid solution. Stir at 0 °C for 5-10 minutes to pre-activate.
-
Coupling: Transfer the activated acid solution to the neutralized amine solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. For highly hindered couplings, the reaction time may be extended up to 24 hours.
-
Monitoring: Monitor the reaction progress using a suitable analytical technique, such as TLC or LC-MS, to check for the disappearance of the starting materials.
-
Work-up: Upon completion, quench the reaction (e.g., with water or a mild acid wash) and perform a standard extractive work-up. Purify the crude product by flash chromatography or recrystallization.
Diagrams
Caption: A general workflow for peptide coupling with this compound.
Caption: A troubleshooting workflow for common peptide coupling issues.
References
- 1. researchgate.net [researchgate.net]
- 2. scienmag.com [scienmag.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 9. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06124J [pubs.rsc.org]
Preventing degradation of Benzyl ethyl-L-valinate hydrochloride during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Benzyl (B1604629) ethyl-L-valinate hydrochloride during storage.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the storage and handling of Benzyl ethyl-L-valinate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for powdered this compound?
A1: For long-term storage, the powdered form of this compound should be stored at -20°C for up to 3 years. For shorter periods, storage at 4°C is suitable for up to 2 years.[1][2][3] It is crucial to keep the container tightly closed in a dry and well-ventilated area to prevent moisture absorption, as the compound is hygroscopic.[4]
Q2: I have prepared a stock solution of this compound. How should I store it?
A2: The stability of this compound in solution is dependent on the storage temperature. For optimal stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3]
Q3: My powdered this compound appears clumpy and discolored. What could be the cause?
A3: Clumping and discoloration are often signs of moisture absorption and potential degradation. This compound is hygroscopic, and exposure to humidity can lead to physical changes and initiate hydrolysis.[4] It is recommended to handle the compound in a controlled environment (e.g., a glove box) and to ensure the storage container is always tightly sealed.
Q4: I suspect my sample of this compound has degraded. What are the likely degradation products?
A4: The primary degradation pathway for this compound is hydrolysis of the ester bond. This can be catalyzed by moisture, acids, or bases. The main degradation products would be L-valine ethyl ester, benzyl alcohol, and subsequently L-valine and ethanol.
Q5: How can I check the purity of my this compound?
A5: The purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a UV detector. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis and identification of potential impurities or degradation products.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference(s) |
| Powder | -20°C | 3 years | [1][2][3] |
| Powder | 4°C | 2 years | [1][2][3] |
| In Solvent | -80°C | 6 months | [1][3] |
| In Solvent | -20°C | 1 month | [1][3] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound via HPLC
This protocol outlines a method to assess the stability of this compound under various stress conditions.
1. Objective: To determine the stability of this compound and identify potential degradation products using a stability-indicating HPLC method.
2. Materials:
-
This compound
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
3. Methods:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: To an aliquot of the stock solution, add 0.1 M HCl. Heat the solution at a controlled temperature (e.g., 60°C) for a specified time. Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add 0.1 M NaOH. Keep the solution at room temperature for a specified time. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add 3% H₂O₂. Keep the solution at room temperature for a specified time.
-
Thermal Degradation: Heat an aliquot of the stock solution at an elevated temperature (e.g., 60°C) for a specified time.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for a specified time.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Analyze the stressed samples alongside an unstressed control sample.
-
4. Data Analysis:
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
Calculate the percentage of degradation.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.
Visualizations
Caption: Potential degradation pathway of this compound.
Caption: Troubleshooting workflow for suspected degradation.
References
Troubleshooting unexpected results in experiments with Benzyl ethyl-L-valinate hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl (B1604629) ethyl-L-valinate hydrochloride. The information is designed to help you anticipate and resolve unexpected results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of Benzyl ethyl-L-valinate hydrochloride?
A1: this compound is primarily used as a chiral building block in organic synthesis. Its main applications include:
-
Peptide Synthesis: It serves as a protected form of the amino acid L-valine, ready for peptide bond formation. The benzyl and ethyl ester groups protect the carboxylic acid, while the hydrochloride salt protects the amino group.
-
Drug Development: It is a key intermediate in the synthesis of antiviral drugs like Valacyclovir.[1][2][3]
-
Chiral Auxiliary: It can be used to introduce chirality and control the stereochemistry of a reaction, although this is a less common application.[4][5]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and purity of the compound, it should be stored under the following conditions:
-
Powder: -20°C for up to 3 years, or at 4°C for up to 2 years.[6]
-
In Solvent: For solutions, it is recommended to store at -80°C for up to 6 months, or at -20°C for up to 1 month. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution.[6]
Q3: In which solvents is this compound soluble?
A3: this compound is highly soluble in DMSO (≥ 100 mg/mL).[7] For other solvents, it is recommended to perform small-scale solubility tests before proceeding with your experiment. The solubility of similar amino acid esters is known to be influenced by the solvent composition and pH.
Q4: What are the potential impurities that can be present in this compound?
A4: Potential impurities can arise from the synthesis and storage of the compound. These may include:
-
The corresponding D-enantiomer.
-
Byproducts from the esterification or protection steps.
-
Hydrolysis products if exposed to moisture.
-
Related substances from the starting materials.
It is crucial to check the certificate of analysis (CoA) from the supplier for the purity and impurity profile.
Troubleshooting Guide
This guide addresses common unexpected results and provides systematic approaches to identify and solve the underlying issues.
Issue 1: Low Yield in Peptide Coupling Reactions
Low yields in peptide coupling reactions involving this compound can be attributed to several factors, often related to the sterically hindered nature of the valine side chain.
Troubleshooting Steps:
| Potential Cause | Diagnostic Check | Recommended Solution |
| Steric Hindrance | Analyze reaction mixture by HPLC or TLC for unreacted starting material. | Use a more powerful coupling reagent such as HATU, HCTU, or COMU. Increase reaction time and/or temperature. |
| Incomplete Deprotection | Confirm complete removal of the previous protecting group using a qualitative test (e.g., Kaiser test for Fmoc deprotection). | Extend the deprotection time or use a fresher deprotection reagent. |
| Poor Solubility | Observe the reaction mixture for undissolved material. | Screen for a more suitable solvent system. Common solvents for peptide synthesis include DMF, NMP, and DCM.[8] |
| Epimerization/Racemization | Analyze the product by chiral HPLC to determine the enantiomeric excess. | Use a base with a lower pKa (e.g., N-methylmorpholine instead of DIEA) and perform the reaction at a lower temperature.[9] |
Experimental Protocol: Standard Peptide Coupling
-
Deprotection: If starting from an N-protected amino acid on a solid support, perform deprotection (e.g., 20% piperidine (B6355638) in DMF for Fmoc).
-
Washing: Wash the resin thoroughly with DMF.
-
Activation: In a separate vessel, pre-activate the incoming amino acid (e.g., with HBTU/HOBt and DIEA in DMF) for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the resin with the deprotected this compound.
-
Reaction: Allow the reaction to proceed for 2-4 hours at room temperature.
-
Monitoring: Monitor the reaction progress using a qualitative test (e.g., Kaiser test).
-
Washing: Once the reaction is complete, wash the resin with DMF, DCM, and methanol.
Issue 2: Presence of Unexpected Side Products
The formation of side products can complicate purification and reduce the overall yield of the desired product.
Troubleshooting Steps:
| Side Product | Potential Cause | Recommended Solution |
| Diketopiperazine | Intramolecular cyclization of a dipeptide, especially when proline or glycine (B1666218) is the second amino acid. | Couple the third amino acid immediately after the synthesis of the dipeptide. Use a less bulky protecting group on the N-terminus. |
| Hydrolysis of Ester | Presence of water or strong basic conditions. | Use anhydrous solvents and reagents. Avoid prolonged exposure to strong bases. |
| Racemized Product | Use of strong bases or high temperatures during coupling. | Employ a weaker base (e.g., NMM) and conduct the reaction at 0°C or room temperature.[9] |
| Guanidinylation | Reaction of the free amino group with carbodiimide-based coupling reagents. | Use phosphonium- or immonium-based coupling reagents like HBTU or HATU instead of DCC/DIC. |
Issue 3: Difficulty in Product Purification
Challenges in purifying the final product often stem from the presence of closely related impurities or unreacted starting materials.
Troubleshooting Steps:
| Purification Challenge | Potential Cause | Recommended Solution |
| Co-elution of Impurities | Similar polarity of the desired product and impurities. | Optimize the HPLC gradient or solvent system for better separation. Consider using a different stationary phase. |
| Poor Solubility of Product | The product may precipitate during purification. | Adjust the solvent composition or pH of the mobile phase to improve solubility. |
| Contamination with Coupling Reagents | Byproducts of coupling reagents (e.g., DCU from DCC) are present. | If using DCC, ensure complete removal of DCU by filtration before purification. Using reagents that produce water-soluble byproducts (e.g., EDC) can simplify workup. |
Experimental Protocol: Purification by Flash Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent.
-
Column Equilibration: Equilibrate the silica (B1680970) gel column with the initial mobile phase (e.g., a mixture of hexanes and ethyl acetate).
-
Loading: Load the sample onto the column.
-
Elution: Run the chromatography using a gradient of increasing polarity.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing Experimental Workflows
General Workflow for Peptide Synthesis using this compound
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. gentaur.com [gentaur.com]
- 8. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
Technical Support Center: Purification of Benzyl Ethyl-L-valinate Hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Benzyl (B1604629) ethyl-L-valinate hydrochloride. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude Benzyl ethyl-L-valinate hydrochloride?
A1: Impurities can originate from starting materials, side-reactions, or degradation. Common impurities may include residual L-valine, benzyl alcohol, and ethyl iodide. Side-products such as the N-ethylated derivative of L-valine can also be present.[1]
Q2: What is the recommended method for purifying this compound?
A2: The most common and effective method for purifying amino acid ester hydrochlorides is recrystallization. Column chromatography can also be employed for more challenging separations or for isolating specific isomers.
Q3: What solvents are suitable for the recrystallization of this compound?
A3: Generally, amino acid ester hydrochlorides are recrystallized from a polar solvent in which the compound is soluble at elevated temperatures and less soluble at room temperature, with the addition of a less polar anti-solvent to induce precipitation.[2][3] Common solvent systems include alcohol/ether mixtures (e.g., ethanol/diethyl ether) or alcohol/water mixtures.[2]
Q4: My purified this compound appears as an oil instead of a solid. What should I do?
A4: "Oiling out" can occur when the compound comes out of solution above its melting point or if significant impurities are present.[4] Try using a larger volume of the "soluble solvent" or a slower cooling rate.[4][5] If impurities are suspected, consider a pre-purification step like a charcoal treatment or column chromatography.[3]
Q5: How can I assess the purity of my final product?
A5: Purity can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Chiral HPLC can be used to determine the enantiomeric purity.[6]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the purification of this compound.
Problem 1: Product Fails to Crystallize
If your product does not crystallize from the solution, follow the troubleshooting workflow below.
Caption: Troubleshooting workflow for crystallization failure.
Problem 2: Low Yield After Recrystallization
A low recovery of the purified product can be due to several factors.
Caption: Troubleshooting workflow for low recrystallization yield.
Experimental Protocols
Recrystallization of this compound
This is a general procedure and may require optimization for your specific sample.
-
Dissolution: Dissolve the crude this compound in a minimal amount of a warm solvent in which it is readily soluble (e.g., ethanol, methanol).[2]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add a less polar anti-solvent (e.g., diethyl ether, ethyl acetate) at room temperature until the solution becomes slightly turbid.[2][6]
-
Cooling: Cool the solution slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals under vacuum.
Column Chromatography
This method can be used if recrystallization does not provide the desired purity.
-
Stationary Phase: Use silica (B1680970) gel as the stationary phase.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane (B92381) or cyclohexane) and a more polar solvent (e.g., ethyl acetate) is a common starting point for amino acid esters.[6] The exact ratio will need to be determined by thin-layer chromatography (TLC).
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase.
-
Elution: Load the sample onto the column and elute with the mobile phase, collecting fractions.
-
Analysis: Analyze the fractions by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Data Summary
| Purification Technique | Advantages | Disadvantages | Typical Purity |
| Recrystallization | Simple, scalable, and effective for removing many common impurities. | Can result in lower yields if the compound has significant solubility in the cold solvent. May not be effective for removing impurities with similar solubility. | >98% |
| Column Chromatography | Can separate compounds with very similar properties.[7] Effective for removing a wide range of impurities. | More time-consuming and requires larger volumes of solvent. May have lower recovery than recrystallization. | >99% |
| Potential Impurity | Origin | Recommended Removal Method |
| L-valine | Unreacted starting material | Recrystallization |
| Benzyl alcohol | Unreacted starting material | Column Chromatography |
| N-ethylated byproducts | Side-reaction | Column Chromatography |
| Racemized (D-form) ester | Racemization during synthesis | Chiral Column Chromatography |
References
Dealing with hygroscopic nature of Benzyl ethyl-L-valinate hydrochloride
This guide provides researchers, scientists, and drug development professionals with essential information for handling the hygroscopic nature of Benzyl ethyl-L-valinate hydrochloride. Below are frequently asked questions, troubleshooting guides, and experimental protocols to mitigate issues related to moisture absorption.
Frequently Asked Questions (FAQs)
Q1: What does "hygroscopic" mean, and why is it a concern for this compound?
A: Hygroscopicity is the tendency of a substance to readily absorb and retain moisture from the surrounding atmosphere.[1][2] For this compound, which is an amine salt, this is a critical concern because absorbed water can lead to a range of problems including:
-
Physical Changes: Caking, clumping, or even deliquescence (dissolving in the absorbed water).[2]
-
Inaccurate Measurements: The measured weight of the compound will be artificially high, leading to errors in solution concentration.
-
Chemical Instability: The presence of water can promote hydrolysis or other degradation pathways, compromising the purity and efficacy of the compound.[3]
-
Handling Difficulties: Moisture can decrease powder flowability, causing the material to stick to lab equipment during transfer and processing.[4][5]
Q2: How can I visually determine if my sample of this compound has absorbed moisture?
A: While a quantitative test is necessary for confirmation, visual cues can indicate moisture contamination. A pure, dry sample should be a free-flowing, white to off-white solid.[6][7] Signs of moisture absorption include:
-
The appearance of clumps or aggregates in the powder.[1]
-
A change in texture from a dry powder to a sticky or damp solid.
-
In severe cases, the solid may appear wet or have turned into a thick slurry or puddle.[2]
Q3: What are the immediate consequences of using moisture-contaminated this compound in an experiment?
A: Using a moisture-contaminated sample can lead to immediate and significant experimental errors. The most common consequences are inaccurate concentrations due to weighing water along with the compound, leading to failed reactions, non-reproducible results, and incorrect stoichiometric calculations.
Q4: What are the best practices for storing this compound to prevent moisture uptake?
A: Proper storage is the first line of defense against hygroscopicity.[1] Recommended practices include:
-
Airtight Containers: Always store the compound in a tightly sealed container. Sealing the cap with parafilm can provide an extra barrier.[8]
-
Desiccators: For long-term storage or after opening, place the container inside a desiccator with an active desiccant like silica (B1680970) gel or calcium chloride.[2][5][9]
-
Inert Atmosphere: For highly sensitive applications, storing the compound under an inert atmosphere (e.g., in a nitrogen- or argon-filled glove box) is ideal.[2]
-
Aliquotting: Upon receiving, consider dividing a large batch into smaller, single-use vials. This minimizes the exposure of the entire stock to atmospheric moisture during repeated openings.[9]
Q5: I do not have access to a glove box. How can I handle the compound to minimize moisture exposure?
A: While a glove box or dry box is ideal, you can still minimize moisture exposure with careful technique.[10] Work quickly to measure and transfer the compound, minimizing the time the container is open.[1] Ensure the lab environment has the lowest possible humidity, for instance by running a dehumidifier.[11] Reseal the container tightly immediately after use.[1]
Troubleshooting Guide
| Problem | Symptoms | Probable Cause | Solutions & Preventive Measures |
| Inaccurate Weighing & Concentration | Balance reading drifts upwards during weighing.Final solution concentration is lower than calculated.Poor reproducibility between batches. | The compound is actively absorbing moisture from the air while on the balance pan. | Solution: Weigh the compound in a closed container or use a weighing boat with a cover. For best results, perform weighing inside a glove box or a glove bag.[10]Prevention: Determine the water content of your stock material using Karl Fischer titration and apply a correction factor to the mass. |
| Poor Powder Flow & Clumping | The powder is not free-flowing.It sticks to spatulas, weigh boats, and glassware.[4] | Adsorbed moisture has formed liquid bridges between particles, increasing cohesiveness.[5] | Solution: If the compound is thermally stable, dry it in a vacuum oven at a gentle temperature before use.Prevention: Store the compound in a desiccator. Handle it in a low-humidity environment. |
| Reaction Failure or Impurity Formation | The reaction does not proceed to completion.Unexpected peaks appear in analytical data (HPLC, LC-MS).The compound or reaction mixture changes color. | The absorbed water may be participating in the reaction, potentially causing hydrolysis of the ester group or other side reactions. | Solution: Dry the compound thoroughly before use. Ensure all solvents and other reagents are anhydrous.Prevention: Always use a fresh, properly stored sample of this compound. |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
Karl Fischer (KF) titration is the standard method for accurately determining the water content of a solid sample.[12] The volumetric method is suitable for samples with water content from 100 ppm to 100%.
Apparatus & Reagents:
-
Volumetric Karl Fischer Titrator
-
One-component KF titrant (e.g., 5 mg/mL titer)[13]
-
Anhydrous methanol (B129727) or a specialized KF solvent
-
Co-solvent (e.g., ethylene (B1197577) glycol) may be needed if the salt has poor solubility in methanol.[14]
-
Water standard or Di-sodium tartrate dihydrate for titer determination[12]
Procedure:
-
Titrant Standardization:
-
Add fresh, anhydrous KF solvent to the titration vessel and precondition it by running a titration until the solvent is free of residual water.
-
Accurately weigh and add a known amount of water standard (or Di-sodium tartrate dihydrate) to the vessel.
-
Titrate with the KF reagent to the endpoint.
-
The titrator's software will calculate the titer (mg of water per mL of titrant). Repeat 2-3 times for accuracy.
-
-
Sample Analysis:
-
Ensure the titration vessel is preconditioned and dry.
-
In a low-humidity environment or glove box, accurately weigh approximately 0.1-0.5 g of this compound.
-
Quickly transfer the sample into the titration vessel.
-
Begin the titration. The instrument will automatically add the KF titrant until all the water from the sample has been consumed.
-
The instrument will report the total volume of titrant used.
-
-
Calculation:
-
The percentage of water (w/w) is calculated as: % H₂O = (Volume of Titrant (mL) × Titer (mg/mL)) / (Sample Weight (mg)) × 100
-
Protocol 2: Drying this compound
This procedure is for drying the compound to remove absorbed moisture. Crucially, the thermal stability of the compound should be confirmed before heating.
Apparatus:
-
Vacuum oven
-
Schlenk flask or other suitable drying vessel
-
Desiccator
Procedure:
-
Preparation: Place a thin layer of the compound in the drying vessel to maximize surface area.
-
Drying: Place the vessel in a vacuum oven.
-
Applying Vacuum: Connect the oven to a vacuum pump and slowly reduce the pressure.
-
Applying Heat: Once under vacuum, gently heat the oven to a temperature known to be safe for the compound (e.g., 40-50 °C). Avoid high temperatures that could cause decomposition.[1]
-
Drying to Constant Weight: Dry the material for several hours or until a constant weight is achieved (i.e., weighing the sample at intervals until the mass no longer decreases).
-
Cooling: Turn off the heat and allow the oven to cool to room temperature while still under vacuum.
-
Storage: Once cooled, break the vacuum with a dry, inert gas like nitrogen or argon. Immediately transfer the dried compound to a desiccator for storage.
Visual Guides and Workflows
References
- 1. tutorchase.com [tutorchase.com]
- 2. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmainfo.in [pharmainfo.in]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 10. hepatochem.com [hepatochem.com]
- 11. jocpr.com [jocpr.com]
- 12. dl.icdst.org [dl.icdst.org]
- 13. mt.com [mt.com]
- 14. Investigation of Method for Moisture Content of Salt Using Karl Fischer Titration [jstage.jst.go.jp]
Technical Support Center: Benzyl Ethyl-L-Valinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and experimental challenges encountered during the synthesis and handling of Benzyl (B1604629) Ethyl-L-Valinate Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis and handling of Benzyl Ethyl-L-Valinate Hydrochloride?
A1: The primary side reactions of concern are:
-
Racemization: Conversion of the L-enantiomer to the D-enantiomer, compromising the stereochemical purity of the product.
-
Hydrolysis: Cleavage of the benzyl ester or ethyl ester bond, leading to the formation of L-valine, benzyl alcohol, and ethanol (B145695).
-
Debenzylation: Removal of the benzyl protecting group, particularly under acidic or hydrogenolysis conditions.
-
Incomplete Reactions: Failure to achieve complete esterification or salt formation, resulting in a mixture of starting materials and product.
Q2: What are the critical parameters to control during the synthesis to minimize side reactions?
A2: Key parameters to control include:
-
Temperature: Elevated temperatures can increase the rate of racemization and other degradation pathways.
-
pH: Both acidic and basic conditions can promote hydrolysis. Maintaining a neutral pH during workup and storage is crucial.
-
Solvent Choice: The choice of solvent can influence reaction rates and the extent of side reactions. For instance, using toluene (B28343) as a solvent during synthesis has been shown to potentially lead to racemization.[1]
-
Moisture: The presence of water can lead to hydrolysis of the ester linkages. Anhydrous conditions are recommended.
Q3: How can I detect and quantify the common impurities in my this compound sample?
A3: Several analytical techniques can be employed:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most effective method for separating and quantifying the L- and D-enantiomers to assess racemization.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify and quantify impurities such as benzyl alcohol, ethanol, and unreacted starting materials.
-
Mass Spectrometry (MS): MS can help identify degradation products by their mass-to-charge ratio, confirming the presence of hydrolyzed or debenzylated species.
-
Gas Chromatography (GC): GC can be used to quantify volatile impurities like benzyl alcohol and ethanol.
Troubleshooting Guides
Issue 1: Racemization of L-Valine Moiety
Symptom:
-
Loss of optical activity.
-
Presence of the D-enantiomer detected by chiral HPLC.
Potential Causes:
-
Elevated reaction temperatures: Higher temperatures provide the energy needed to overcome the activation barrier for epimerization.
-
Basic or acidic conditions: Both extremes of pH can catalyze racemization.
-
Prolonged reaction times: Longer exposure to reaction conditions increases the likelihood of racemization.
-
Choice of solvent: Certain solvents, like toluene, can promote racemization under reflux conditions.[1]
Troubleshooting and Mitigation:
| Mitigation Strategy | Experimental Protocol | Expected Outcome |
| Temperature Control | Maintain reaction temperature below 50 °C during esterification. Utilize a temperature-controlled reaction vessel and monitor the internal temperature throughout the process. | Reduced rate of racemization, leading to higher enantiomeric purity. |
| pH Control | During workup, use a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.0) for washing steps. Avoid strong acids or bases. | Minimizes acid or base-catalyzed racemization, preserving the stereochemical integrity. |
| Solvent Selection | Consider using alternative aprotic solvents with lower boiling points than toluene, such as dichloromethane (B109758) (DCM) or acetonitrile, if the reaction conditions allow. | Reduced racemization potential compared to high-boiling aromatic solvents. |
| Chiral HPLC Monitoring | Regularly take aliquots from the reaction mixture and analyze them using a validated chiral HPLC method to monitor the enantiomeric excess (ee). | Allows for real-time assessment of racemization and optimization of reaction time. |
Issue 2: Hydrolysis of Ester Groups
Symptom:
-
Presence of L-valine, benzyl alcohol, or ethanol in the final product, detectable by NMR, GC, or MS.
-
Lower than expected yield of the desired product.
Potential Causes:
-
Presence of water in reactants or solvents.
-
Exposure to acidic or basic conditions during reaction, workup, or storage.
-
Elevated temperatures during purification or storage.
Troubleshooting and Mitigation:
| Mitigation Strategy | Experimental Protocol | Expected Outcome |
| Anhydrous Conditions | Use freshly distilled and dried solvents. Dry all glassware in an oven prior to use. Handle hygroscopic reagents in a glove box or under an inert atmosphere (e.g., nitrogen or argon). | Minimizes the availability of water for hydrolysis, thus preserving the ester linkages. |
| Neutral Workup | After the reaction, quench with a mild, non-aqueous reagent if possible. If an aqueous wash is necessary, use brine or a neutral buffer and minimize contact time. | Prevents acid or base-catalyzed hydrolysis of the product during purification. |
| Controlled Storage | Store the final product in a tightly sealed container at low temperature (2-8 °C) and under a dry, inert atmosphere. | Reduces the rate of hydrolysis over time, ensuring long-term stability. |
Issue 3: Debenzylation
Symptom:
-
Formation of ethyl L-valinate hydrochloride as a major byproduct, detectable by NMR and MS.
-
Presence of toluene or other benzyl-derived impurities.
Potential Causes:
-
Exposure to acidic conditions, especially strong acids like HCl gas or trifluoroacetic acid (TFA).
-
Catalytic hydrogenation conditions: Use of catalysts like Palladium on carbon (Pd/C) with a hydrogen source will cleave the benzyl group.
-
Certain Lewis acids.
Troubleshooting and Mitigation:
| Mitigation Strategy | Experimental Protocol | Expected Outcome |
| Avoid Strong Acids | If an acidic workup is required, use a dilute solution of a weaker acid and maintain a low temperature. Avoid the use of hydrogen halides. | Preserves the benzyl ester group by avoiding conditions that favor its cleavage. |
| Alternative Protecting Groups | If subsequent reaction steps require conditions that cleave a benzyl group, consider using an alternative, more robust protecting group for the carboxylic acid from the outset. | Compatibility with a wider range of reaction conditions without deprotection. |
| Careful Catalyst Selection | If hydrogenation is necessary for other functionalities in a more complex synthesis, choose a catalyst and conditions known to be less effective for benzyl ether/ester cleavage, or protect the benzyl ester functionality. | Selective reaction at other sites while leaving the benzyl ester intact. |
Experimental Protocols
Protocol 1: Synthesis of L-Valine Benzyl Ester p-Toluenesulfonate (A Precursor to the Hydrochloride Salt)
This protocol is adapted from a general procedure for the synthesis of L-amino acid benzyl esters and is a common precursor to the hydrochloride salt.[1]
Materials:
-
L-Valine
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate
-
Cyclohexane
-
Ethyl acetate (B1210297)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add L-valine (1 eq.), benzyl alcohol (3 eq.), p-toluenesulfonic acid monohydrate (1.1 eq.), and cyclohexane.
-
Heat the mixture to reflux and azeotropically remove water using the Dean-Stark trap.
-
Monitor the reaction by thin-layer chromatography (TLC) until the L-valine is consumed.
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate to precipitate the L-valine benzyl ester p-toluenesulfonate salt.
-
Filter the solid product, wash with cold ethyl acetate, and dry under vacuum.
-
The p-toluenesulfonate salt can then be converted to the hydrochloride salt by standard ion exchange or by dissolving in a suitable solvent and bubbling with dry HCl gas, followed by precipitation.
Protocol 2: Chiral HPLC Method for Enantiomeric Purity of Valine Esters
This protocol provides a general framework for the chiral separation of valine derivatives.[1][2]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel® OD-H or a similar column known for separating amino acid enantiomers).
Mobile Phase:
-
A mixture of hexane (B92381) and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio may need to be optimized for the specific column and ester.
-
A small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) may be added to improve peak shape.
Procedure:
-
Prepare a standard solution of the racemic benzyl ethyl-valinate.
-
Prepare a solution of the sample to be analyzed in the mobile phase.
-
Set the flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (e.g., 210 nm).
-
Inject the racemic standard to determine the retention times of the L- and D-enantiomers.
-
Inject the sample solution and integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [([L] - [D]) / ([L] + [D])] x 100.
Signaling Pathways and Workflow Diagrams
Caption: Main synthesis pathway and potential side reactions.
Caption: A logical workflow for troubleshooting common issues.
References
Validation & Comparative
A Comparative Guide to Benzyl Ethyl-L-valinate Hydrochloride and Other Valine Esters for Researchers and Drug Development Professionals
An objective analysis of the physicochemical properties, synthesis, and biological relevance of key L-valine esters, providing researchers with essential data for informed decision-making in peptide synthesis and prodrug design.
In the landscape of pharmaceutical research and development, amino acid esters are indispensable tools, serving as crucial intermediates in peptide synthesis and as promoieties in the design of prodrugs to enhance the therapeutic efficacy of parent molecules. Among these, esters of the essential amino acid L-valine are of particular interest due to their role in improving the oral bioavailability of various drugs, most notably antiviral agents like acyclovir (B1169) (in the form of its prodrug, valacyclovir).
This guide provides a comparative overview of Benzyl (B1604629) ethyl-L-valinate hydrochloride against other commonly utilized valine esters: L-Valine methyl ester hydrochloride, L-Valine ethyl ester hydrochloride, L-Valine tert-butyl ester hydrochloride, and L-Valine benzyl ester hydrochloride. The following sections present a detailed comparison of their physicochemical properties, general synthetic methodologies, and their interaction with key biological pathways, supported by experimental protocols.
Physicochemical Properties: A Tabulated Comparison
The selection of an appropriate valine ester is often dictated by its physical and chemical characteristics, which can influence reaction conditions, solubility, and stability. The following table summarizes the key physicochemical properties of the selected L-valine ester hydrochlorides.
| Property | Benzyl ethyl-L-valinate HCl | L-Valine methyl ester HCl | L-Valine ethyl ester HCl | L-Valine tert-butyl ester HCl | L-Valine benzyl ester HCl |
| Molecular Formula | C₁₄H₂₂ClNO₂[1] | C₆H₁₄ClNO₂ | C₇H₁₆ClNO₂ | C₉H₂₀ClNO₂ | C₁₂H₁₈ClNO₂[2] |
| Molecular Weight | 271.78 g/mol [1] | 167.63 g/mol | 181.66 g/mol | 209.71 g/mol | 243.73 g/mol [2] |
| Appearance | White to off-white solid[1] | White crystalline powder | White powder | White powder | White solid[3] |
| Melting Point (°C) | Not available | 171-173[4] | ~100[5] | 142-146 | 134-138[3] |
| Solubility | DMSO: ≥ 100 mg/mL[1][6][7] | Soluble in water[8] | Information not available | Information not available | Soluble in Chloroform, Methanol (B129727), Water[3] |
| Optical Rotation | Not available | +15.0 to +16.0° (c=2, H₂O) | +6.5 ± 1° (c=2, H₂O)[5] | +4.4 ± 1° (c=2, H₂O) | Not available |
Experimental Protocols
General Synthesis of L-Valine Ester Hydrochlorides
The synthesis of L-valine ester hydrochlorides typically involves the esterification of L-valine in the presence of an alcohol and a catalyst, followed by the formation of the hydrochloride salt. A common method is the Fischer-Speier esterification.
Protocol for L-Valine Methyl Ester Hydrochloride Synthesis:
This protocol is a general representation based on established methods for amino acid esterification.[8][9][10]
-
Reaction Setup: Suspend L-valine in anhydrous methanol in a reaction vessel equipped with a stirrer and a reflux condenser. The molar ratio of L-valine to methanol is typically around 1:20.
-
Acid Catalyst Addition: Cool the suspension to a low temperature (e.g., -10°C to 0°C). Slowly add a catalyst, such as thionyl chloride (SOCl₂), dropwise while maintaining the low temperature. The molar ratio of L-valine to thionyl chloride is approximately 1:1.2.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Subsequently, heat the mixture to reflux (around 65°C) and maintain for an extended period (e.g., 8 hours) to ensure complete esterification.
-
Work-up and Isolation: After the reaction, remove the excess methanol and thionyl chloride under reduced pressure.
-
Crystallization: Cool the resulting residue to induce crystallization. The crude product can be recrystallized from a mixture of anhydrous methanol and diethyl ether to yield the purified L-valine methyl ester hydrochloride.
-
Characterization: The final product is typically a white crystalline powder. Characterization can be performed using techniques such as NMR, IR spectroscopy, and melting point determination.
Note: This is a generalized protocol. Specific reaction times, temperatures, and purification methods may vary.
In Vitro Plasma Stability Assay
This assay is crucial for evaluating the stability of ester prodrugs in a biological matrix. The protocol outlined below is a standard procedure used in the pharmaceutical industry.[4][11][12][13]
-
Preparation of Solutions: Prepare a stock solution of the test valine ester in a suitable solvent like DMSO. Prepare fresh plasma from the desired species (e.g., human, rat, mouse).
-
Incubation: Incubate the test compound (at a final concentration, e.g., 1 µM) with the plasma at 37°C. Samples are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Termination: At each time point, terminate the enzymatic reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate plasma proteins.
-
Sample Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant for the concentration of the parent compound using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Analysis: Determine the rate of disappearance of the parent compound over time. From this, calculate the in vitro half-life (t₁/₂) of the compound in plasma.
Caco-2 Cell Permeability Assay
The Caco-2 cell line is a widely used in vitro model to predict the intestinal permeability of drugs. This assay helps to understand if a valine ester can be effectively absorbed across the intestinal barrier.[14][15][16][17][18]
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions, mimicking the intestinal epithelium.
-
Monolayer Integrity Check: Before the experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Study:
-
Apical to Basolateral (A-B) Transport: Add the test valine ester solution to the apical (donor) compartment of the Transwell® insert. At specified time intervals, collect samples from the basolateral (receiver) compartment.
-
Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral (donor) compartment and collect samples from the apical (receiver) compartment to assess efflux.
-
-
Sample Analysis: Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can be calculated to determine if the compound is a substrate for efflux transporters.
Biological Activity and Signaling Pathways
A primary application of valine esters in drug development is to leverage active transport mechanisms in the intestine to improve the oral absorption of poorly permeable drugs. The most relevant pathway for this is the Peptide Transporter 1 (PEPT1) .
PEPT1 is a proton-coupled oligopeptide transporter predominantly expressed on the apical membrane of intestinal epithelial cells.[19][20][21][22] It facilitates the uptake of di- and tripeptides from the intestinal lumen into the enterocytes. Valine esters, particularly when attached to a drug molecule (forming a prodrug like valacyclovir), can mimic the structure of small peptides and be recognized as substrates for PEPT1.[23] This active transport mechanism significantly enhances the absorption of the conjugated drug compared to passive diffusion.
Once inside the enterocyte, the ester bond of the valine prodrug is rapidly cleaved by intracellular esterases, releasing the active parent drug and L-valine. The active drug can then enter the systemic circulation.
The following diagram illustrates the workflow of valine ester prodrug absorption via the PEPT1 transporter.
Caption: Workflow of valine ester prodrug absorption via the PEPT1 transporter.
The experimental workflow for assessing the potential of a valine ester as a prodrug moiety typically involves a series of in vitro and in vivo studies.
Caption: A typical experimental workflow for the evaluation of valine ester prodrugs.
Conclusion
The choice of a specific L-valine ester is a critical decision in both peptide synthesis and the development of effective prodrugs. Benzyl ethyl-L-valinate hydrochloride, with its unique structural features, offers another option for researchers alongside the more commonly documented methyl, ethyl, and tert-butyl esters. While a complete dataset for a direct, quantitative comparison is still emerging for the benzyl ethyl ester, this guide provides a foundational understanding of its properties in the context of other valine esters. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies and to evaluate the potential of these compounds in their specific applications. The elucidation of the PEPT1 transport mechanism underscores the significant potential of valine esters to overcome drug delivery challenges, paving the way for the development of next-generation therapeutics with improved pharmacokinetic profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-Valine benzyl ester hydrochloride | C12H18ClNO2 | CID 11601206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. atompharma.co.in [atompharma.co.in]
- 4. Plasma Stability Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. chemimpex.com [chemimpex.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. gentaur.com [gentaur.com]
- 8. Page loading... [wap.guidechem.com]
- 9. CN101898973A - Preparation method of L-valine methyl ester hydrochloride - Google Patents [patents.google.com]
- 10. Preparation method of L-valine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 11. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. evotec.com [evotec.com]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. enamine.net [enamine.net]
- 15. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 16. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 17. enamine.net [enamine.net]
- 18. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 20. Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Peptide transporter 1 - Wikipedia [en.wikipedia.org]
- 22. Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Transport of L-valine-acyclovir via the oligopeptide transporter in the human intestinal cell line, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Alternative Reagents for Benzyl Ethyl-L-valinate Hydrochloride in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate protecting groups is a critical determinant of success in peptide synthesis. Benzyl (B1604629) ethyl-L-valinate hydrochloride represents a protected form of the amino acid L-valine, where the carboxylic acid is shielded by a benzyl or ethyl ester and the amino group is present as a hydrochloride salt. This guide provides a comprehensive comparison of alternative reagents, focusing on the carboxyl-protecting group of L-valine, supported by experimental data to inform rational selection in solid-phase peptide synthesis (SPPS).
The choice of a carboxyl-protecting group for the C-terminal amino acid is pivotal as it influences the overall yield, purity, and propensity for side reactions during peptide assembly. The ideal protecting group should be stable throughout the synthesis cycles and be selectively removable under conditions that do not compromise the integrity of the peptide chain or other protecting groups. This guide focuses on alternatives to the benzyl and ethyl esters for L-valine, which are commonly employed in peptide synthesis.
Performance Comparison of L-Valine Carboxyl-Protecting Groups
The steric hindrance from the bulky isopropyl side chain of valine can pose challenges during peptide coupling reactions. The choice of the C-terminal ester can influence the efficiency of the coupling of the first amino acid to the resin and subsequent peptide chain elongation. Below is a summary of commonly used carboxyl-protecting groups for L-valine and their performance characteristics.
| Protecting Group | Structure | Cleavage Conditions | Advantages | Disadvantages |
| Methyl (Me) Ester | -COOCH₃ | Saponification (e.g., NaOH/H₂O) | Small size, less steric hindrance. | Cleavage requires basic conditions which can cause racemization and other side reactions. |
| Ethyl (Et) Ester | -COOCH₂CH₃ | Saponification (e.g., NaOH/H₂O) | Similar to methyl ester. | Basic cleavage conditions can lead to side reactions. |
| Benzyl (Bzl) Ester | -COOCH₂C₆H₅ | Catalytic Hydrogenolysis (H₂/Pd), Strong Acid (HF, TFMSA) | Cleavage by hydrogenolysis is mild and orthogonal to many other protecting groups. | Can be partially cleaved by repeated acid treatments in Boc-SPPS. Requires a dedicated deprotection step. |
| tert-Butyl (tBu) Ester | -COOC(CH₃)₃ | Strong Acid (e.g., TFA) | Cleaved simultaneously with side-chain protecting groups in Fmoc-SPPS, simplifying the final deprotection step. | Not suitable for the C-terminal residue in standard Fmoc-SPPS as it would be cleaved during each cycle. |
Experimental Data Summary
While direct comparative studies focusing solely on different L-valine esters are limited, data from studies on C-terminal modifications of peptides containing other amino acids, such as cysteine, can provide valuable insights. The following table summarizes representative data on the synthesis of a model peptide with different C-terminal esters.
| C-Terminal Ester | Crude Purity (%) | Overall Yield (%) | Reference |
| Methyl Ester | 81 | 82 | [1] |
| Ethyl Ester | >70 | - | [1] |
| Isopropyl Ester | >70 | - | [1] |
| Benzyl Ester | >70 | - | [1] |
Note: The data presented is for a peptide synthesized using a trityl side-chain anchoring method for cysteine and may not be directly transferable to all synthesis protocols with L-valine. However, it provides a general indication of the feasibility of using different alkyl and benzyl esters.
Key Considerations for Selecting an Alternative
-
Synthesis Strategy: The choice of carboxyl-protecting group must be compatible with the overall protection strategy. In Fmoc-SPPS, the C-terminal protecting group must be stable to the basic conditions used for Fmoc removal (e.g., piperidine (B6355638) in DMF). In Boc-SPPS, it must be stable to the acidic conditions for Boc removal (e.g., TFA in DCM).
-
Steric Hindrance: Valine's bulky side chain can impede coupling reactions. While smaller esters like methyl and ethyl may offer less steric hindrance, their cleavage conditions are often harsh.
-
Racemization and Side Reactions: The C-terminal amino acid is particularly susceptible to racemization during activation and coupling. Basic conditions used for the saponification of methyl and ethyl esters can increase the risk of racemization.[2] Another common side reaction is the formation of diketopiperazines, especially with proline as the second amino acid in the sequence.
-
Orthogonality: The chosen protecting group should be cleavable without affecting other protecting groups on the peptide. Benzyl esters, removable by hydrogenolysis, offer good orthogonality.
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Val-OH on a Pre-loaded Wang Resin
This protocol outlines the general steps for synthesizing a peptide on a solid support starting with a pre-loaded Fmoc-L-valine resin.
-
Resin Swelling: Swell the Fmoc-Val-Wang resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat again for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (B109758) (DCM) (3 times), and then DMF again (3 times).
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling agent such as HCTU or HATU (3-5 equivalents) in DMF.
-
Add a base, typically diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
-
Washing: Wash the resin as described in step 3.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final amino acid has been coupled, wash the resin and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Logical Workflow for Peptide Synthesis
The following diagram illustrates the general workflow of solid-phase peptide synthesis.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Signaling Pathway for Peptide Synthesis Chemistry
The chemical transformations involved in a single cycle of Fmoc-SPPS are depicted below.
Caption: Chemical steps in one cycle of Fmoc-SPPS.
References
- 1. Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring: Applications to the Synthesis of C-Terminal Ester Analogs of the S. cerevisiae Mating Pheromone a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An investigation of racemisation during the use of acetoacetyl-L-valine in peptide synthesis - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Efficacy of Benzyl Ethyl-L-Valinate Hydrochloride Derivatives: A Comparative Analysis
This guide, therefore, aims to provide a broader context for researchers, scientists, and drug development professionals by summarizing the known applications and biological activities of L-valine esters and related derivatives. The information presented is collated from various studies that have explored the synthesis and evaluation of these compounds in different therapeutic areas.
General Applications of L-Valine Esters
L-valine esters are frequently utilized in medicinal chemistry as prodrugs to improve the pharmacokinetic properties of active pharmaceutical ingredients (APIs). The esterification of a drug with L-valine can enhance its absorption, distribution, metabolism, and excretion (ADME) profile. A primary example of this strategy is in the development of antiviral medications, where L-valine ester derivatives have been shown to significantly increase the oral bioavailability of the parent drug.
One notable application is the use of L-Valine Benzyl (B1604629) Ester Hydrochloride as a key intermediate in the synthesis of Valsartan, an angiotensin II receptor blocker used to treat hypertension and heart failure[1]. This highlights the importance of this class of compounds in the manufacturing of established pharmaceuticals.
Insights from Research on Related L-Valine Derivatives
While direct comparative data on Benzyl ethyl-L-valinate hydrochloride derivatives is lacking, studies on other L-valine esters provide valuable insights into their potential therapeutic applications and the structure-activity relationships that govern their efficacy.
Antiviral Activity:
Research into antiviral agents has demonstrated the utility of L-valine esters. For instance, the L-valine ester of cyclopropavir, known as valcyclopropavir, was synthesized and evaluated for its antiviral properties against the human cytomegalovirus (HCMV). Pharmacokinetic studies in mice revealed an impressive oral bioavailability of 95% for valcyclopropavir[2][3]. This is a significant improvement over the parent compound and underscores the potential of L-valine esters in developing orally administered antiviral drugs. L-valine ester prodrugs are readily hydrolyzed in the body to release the active drug[2].
Anticancer Potential:
The functionalization of existing anticancer agents with amino acid moieties, including L-valine, has been explored as a strategy to enhance drug delivery to target tissues and reduce toxicity. For example, L-valine-modified dimethyl-curcumin has shown significantly more potent antiproliferative activity compared to the parent drug, identifying it as a strong anticancer agent candidate[4]. The rationale behind this approach is that the amino acid derivative may be recognized by amino acid transporters that are often overexpressed in cancer cells, leading to targeted drug delivery[4].
Antifungal Properties:
Studies on N-benzoyl amino esters derived from valine have indicated potential antifungal activity. Certain N-benzoylamino methyl esters of valine have shown good inhibitory activity against fungal strains such as Aspergillus fumigatus and Fusarium temperatum[5]. This suggests that modifications of the valine structure can lead to derivatives with a range of antimicrobial properties.
Experimental Methodologies
Although specific comparative experimental protocols for this compound derivatives are not available, a general workflow for the synthesis and evaluation of such compounds can be outlined based on common practices in medicinal chemistry.
General Synthesis Protocol:
The synthesis of L-valine benzyl ester derivatives typically involves the protection of the amino group of L-valine, followed by esterification with the desired benzyl alcohol derivative, and subsequent deprotection.
-
Protection of the Amino Group: The amino group of L-valine is commonly protected using a suitable protecting group, such as a carbobenzyloxy (Cbz) or tert-butyloxycarbonyl (Boc) group.
-
Esterification: The protected L-valine is then reacted with the corresponding benzyl alcohol in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) - DCC) and a catalyst (e.g., 4-dimethylaminopyridine (B28879) - DMAP).
-
Deprotection: The protecting group is removed under appropriate conditions (e.g., hydrogenolysis for Cbz, acidic conditions for Boc) to yield the final L-valine benzyl ester derivative.
General Biological Evaluation Protocol:
The biological evaluation of new derivatives would depend on the intended therapeutic target. A generalized workflow for assessing antiviral efficacy is described below.
-
Cell Culture: Maintain appropriate host cell lines for the virus of interest in a suitable growth medium supplemented with fetal bovine serum and antibiotics.
-
Cytotoxicity Assay: Determine the concentration of the test compounds that is non-toxic to the host cells using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Antiviral Activity Assay: Infect the host cells with the virus in the presence of varying concentrations of the test compounds. After a suitable incubation period, quantify the viral replication using methods like plaque reduction assays, quantitative PCR (qPCR) to measure viral nucleic acid, or enzyme-linked immunosorbent assays (ELISA) to detect viral proteins.
-
Determination of EC50 and SI: Calculate the effective concentration (EC50) that inhibits viral replication by 50% and the cytotoxic concentration (CC50) that causes 50% cell death. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.
Visualizing the Research Workflow
The following diagrams illustrate a generalized workflow for the synthesis and evaluation of novel drug candidates, as well as a conceptual signaling pathway that might be targeted.
Figure 1. A generalized workflow for the synthesis and biological evaluation of novel chemical derivatives.
Figure 2. A conceptual diagram illustrating how a derivative might inhibit a cellular signaling pathway.
Conclusion
References
- 1. nbinno.com [nbinno.com]
- 2. L-Valine Ester of Cyclopropavir - a New Antiviral Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-valine ester of cyclopropavir: a new antiviral prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
A Comparative Guide to Cross-Reactivity Assessment of Benzyl ethyl-L-valinate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific cross-reactivity studies for Benzyl (B1604629) ethyl-L-valinate hydrochloride are not publicly available. This guide provides a framework for undertaking such a study, including potential cross-reactants, detailed experimental protocols, and data presentation templates based on established methodologies for similar small molecules.
Introduction to Cross-Reactivity
In immunoassays, cross-reactivity refers to the instance where an antibody binds to molecules other than its specific target antigen.[1][2][3] This phenomenon is typically observed when the antibody's binding site (paratope) recognizes structurally similar regions (epitopes) on non-target molecules.[1][3] For a small molecule like Benzyl ethyl-L-valinate hydrochloride, an antibody developed for its detection could potentially cross-react with other amino acid derivatives or structurally related compounds. Such cross-reactivity can lead to inaccurate quantification and false-positive results in experimental assays.[2] Therefore, a thorough cross-reactivity assessment is a critical step in the validation of any new immunoassay.
Potential Cross-Reactants for this compound
A crucial step in a cross-reactivity study is to identify and test structurally similar molecules. The following table lists potential cross-reactants for an antibody targeting this compound, based on shared structural motifs (e.g., valine core, benzyl ester, ethyl group).
| Compound Name | Structure | Rationale for Inclusion |
| This compound | (Target Analyte) | The primary target for antibody binding. |
| L-Valine benzyl ester hydrochloride | C₁₂H₁₈ClNO₂ | Lacks the ethyl group, tests for its contribution to specificity.[4] |
| N-ethyl-L-valinate | C₇H₁₅NO₂ | Lacks the benzyl group, tests for its contribution to specificity.[5] |
| L-Valine | C₅H₁₁NO₂ | The core amino acid, a likely primary cross-reactant. |
| L-Leucine benzyl ester hydrochloride | C₁₃H₂₀ClNO₂ | Similar branched-chain amino acid with a benzyl ester. |
| L-Isoleucine benzyl ester hydrochloride | C₁₃H₂₀ClNO₂ | Another similar branched-chain amino acid with a benzyl ester. |
| Benzyl L-alaninate hydrochloride | C₁₀H₁₄ClNO₂ | Different side chain (methyl vs. isopropyl) to test for side-chain specificity. |
| Fmoc-L-Val-OH | C₂₀H₂₁NO₄ | A common valine derivative used in peptide synthesis.[6] |
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly suitable method for quantifying small molecules and assessing antibody specificity.[7][8][9][10] The principle relies on the competition between the target analyte in the sample and a labeled version of the analyte for a limited number of antibody binding sites.[7][10] A lower signal indicates a higher concentration of the analyte in the sample.
Materials and Reagents:
-
High-binding 96-well microplate
-
This compound (for standard curve)
-
Potential cross-reactants (from Table 1)
-
Primary antibody specific to this compound
-
Enzyme-conjugated this compound (e.g., HRP-conjugate)
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader (450 nm)
Procedure:
-
Plate Coating: Coat the wells of a 96-well microplate with the primary antibody (e.g., 1-10 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Remove the coating solution and wash the plate three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard.
-
Prepare serial dilutions of each potential cross-reactant.
-
In a separate plate or tubes, pre-incubate the standards or potential cross-reactants with a fixed amount of the enzyme-conjugated this compound for 1 hour at room temperature.
-
Transfer 100 µL of these mixtures to the antibody-coated and blocked plate.
-
-
Incubation: Incubate the plate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Addition: Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
Data Presentation and Interpretation
The results of the cross-reactivity study should be summarized in a table. The percentage of cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (Concentration of this compound at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100
| Compound | IC₅₀ (ng/mL) | % Cross-Reactivity |
| This compound | [Hypothetical Value: 10] | 100% |
| L-Valine benzyl ester hydrochloride | [Hypothetical Value: 50] | 20% |
| N-ethyl-L-valinate | [Hypothetical Value: 80] | 12.5% |
| L-Valine | [Hypothetical Value: 200] | 5% |
| L-Leucine benzyl ester hydrochloride | [Hypothetical Value: >1000] | <1% |
| L-Isoleucine benzyl ester hydrochloride | [Hypothetical Value: >1000] | <1% |
| Benzyl L-alaninate hydrochloride | [Hypothetical Value: >1000] | <1% |
| Fmoc-L-Val-OH | [Hypothetical Value: 500] | 2% |
Note: The IC₅₀ and % Cross-Reactivity values are hypothetical and for illustrative purposes only.
Visualizing Workflows and Mechanisms
Experimental Workflow for Cross-Reactivity Testing
Caption: Workflow for assessing antibody cross-reactivity.
Mechanism of Competitive ELISA
Caption: Principle of signal generation in a competitive ELISA.
References
- 1. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 2. elisakits.co.uk [elisakits.co.uk]
- 3. How do I know if the antibody will cross-react? | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 4. L-Valine benzyl ester hydrochloride | C12H18ClNO2 | CID 11601206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uspnf.com [uspnf.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. protocolsandsolutions.com [protocolsandsolutions.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biossusa.com [biossusa.com]
- 10. cytoscientific.com [cytoscientific.com]
Lack of Publicly Available Experimental Data Precludes Comparative Analysis of Benzyl ethyl-L-valinate hydrochloride
A comprehensive search for reproducible experimental data concerning Benzyl ethyl-L-valinate hydrochloride has yielded insufficient information to construct a detailed comparison guide as requested. Despite a thorough review of scientific literature and chemical databases, no published studies providing specific experimental protocols, quantitative performance data, or direct comparisons with alternative compounds for a specific application were identified.
This compound is commercially available as a valine derivative, classified under amino acid derivatives and reagents for peptide synthesis.[1] Its chemical properties are documented by various suppliers, including its molecular formula (C14H22ClNO2) and CAS number (1259396-60-5). However, its practical application in a research or drug development context is not described in the accessible scientific literature.
The absence of publicly available experimental data makes it impossible to fulfill the core requirements of the user request, which include:
-
Data Presentation: No quantitative data from experiments using this compound could be located to summarize in comparative tables.
-
Experimental Protocols: Detailed methodologies for key experiments involving this compound are not published.
-
Performance Comparison: Without experimental results, a comparison of its performance against other alternatives cannot be objectively made.
Consequently, the creation of diagrams illustrating experimental workflows or signaling pathways involving this compound is not feasible, as the underlying experimental basis is not available.
While the compound is listed by multiple chemical suppliers for research purposes, it appears its use may be confined to proprietary in-house research and development that has not been disclosed in public forums or peer-reviewed publications. Therefore, a guide on the reproducibility and comparative performance of experiments using this compound cannot be responsibly generated at this time.
References
A Comparative Guide to L-Valine Benzyl Ester Hydrochloride and Benzyl Ethyl-L-Valinate Hydrochloride for Researchers in Drug Development
For researchers and professionals in the field of drug development and peptide synthesis, the selection of appropriate protected amino acid derivatives is a critical factor influencing the efficiency, purity, and overall success of a synthetic strategy. L-Valine, a sterically hindered amino acid, presents unique challenges in peptide coupling reactions. The choice of the C-terminal protecting group for valine can significantly impact solubility, reactivity, and the ease of deprotection. This guide provides a detailed comparison of two such derivatives: L-Valine benzyl (B1604629) ester hydrochloride and the less common Benzyl ethyl-L-valinate hydrochloride.
Physicochemical Properties
A thorough understanding of the physicochemical properties of these reagents is fundamental to their effective application in synthesis. The following table summarizes the key properties of L-Valine benzyl ester hydrochloride and this compound.
| Property | L-Valine Benzyl Ester Hydrochloride | This compound |
| CAS Number | 2462-34-2[1] | 1259396-60-5[2] |
| Molecular Formula | C₁₂H₁₈ClNO₂[3] | C₁₄H₂₂ClNO₂[2] |
| Molecular Weight | 243.73 g/mol [1][3] | 271.78 g/mol [2] |
| Appearance | White solid[4] | White to off-white solid[2] |
| Melting Point | 134-138°C[4] | Not available |
| Solubility | Soluble in Chloroform, Methanol, Water[4] | Soluble in DMSO (≥ 100 mg/mL)[2][5] |
| Purity | ≥98% (TLC)[1] | 99.94%[5] |
Synthesis and Structure
The synthesis of amino acid esters is a fundamental process in preparing building blocks for peptide synthesis. The general approach involves the esterification of the carboxylic acid group of the amino acid.
L-Valine Benzyl Ester Hydrochloride
L-Valine benzyl ester hydrochloride is typically synthesized by the esterification of L-Valine with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid or thionyl chloride, followed by conversion to the hydrochloride salt.[6][7] The benzyl ester provides a stable protecting group that can be removed under specific conditions.
This compound
Performance in Peptide Synthesis
The choice between these two valine derivatives will primarily depend on the specific requirements of the peptide synthesis strategy, particularly the desired orthogonality and deprotection conditions.
Coupling Efficiency and Racemization
L-Valine benzyl ester hydrochloride is widely used as a building block in peptide synthesis, including in the industrial production of complex pharmaceuticals like Valsartan.[9] The benzyl ester provides good protection of the C-terminus, allowing for efficient coupling of the N-terminal amino group with the next amino acid in the sequence. High-purity L-Valine benzyl ester hydrochloride is crucial for achieving high coupling efficiency and minimizing side-product formation.[9]
A significant concern in peptide synthesis is racemization, especially during the activation of the carboxyl group for coupling. The use of benzyl esters, in general, is a well-established method, and protocols are optimized to minimize racemization.[6] For this compound, the presence of the N-benzyl group introduces additional steric hindrance around the alpha-carbon, which could potentially influence coupling rates and the propensity for racemization. However, without direct experimental data, it is difficult to definitively compare its performance to the C-terminal benzyl ester. The choice of coupling reagents and conditions is critical in mitigating racemization for any sterically hindered amino acid derivative.[10][11]
Deprotection
The key difference in the utility of these two compounds lies in their deprotection strategies.
-
L-Valine Benzyl Ester Hydrochloride: The C-terminal benzyl ester is typically removed by catalytic hydrogenolysis (e.g., using H₂/Pd-C).[12] This method is advantageous as it is orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups used for the N-terminus and side chains. Alternatively, strong acids like HBr in acetic acid or HF can also cleave the benzyl ester, often concurrently with other benzyl-based side-chain protecting groups.[12]
-
This compound: In this case, the primary protecting group is on the N-terminus (benzyl group), while the C-terminus is protected as an ethyl ester. The N-benzyl group is also typically removed by catalytic hydrogenolysis. The C-terminal ethyl ester is generally stable to the conditions used for N-benzyl group removal. Cleavage of the ethyl ester is usually achieved by saponification (hydrolysis with a base like NaOH or LiOH).[8] However, saponification can sometimes lead to racemization, especially for sterically hindered amino acids.
Applications in Drug Development
L-Valine derivatives are crucial intermediates in the synthesis of various pharmaceuticals.
-
L-Valine Benzyl Ester Hydrochloride is a key starting material for the synthesis of the angiotensin II receptor blocker, Valsartan .[9] Its use in a multi-step synthesis highlights its reliability and compatibility with various reaction conditions.
-
This compound , as a valine derivative, is broadly categorized for use in peptide synthesis and as a potential ergogenic supplement, influencing anabolic hormone secretion and providing fuel during exercise.[2] However, specific examples of its incorporation into marketed drugs are not as widely documented as for the benzyl ester.
Experimental Protocols
While direct comparative experimental data is scarce, the following outlines a general protocol for a coupling reaction, which can be adapted for either valine derivative.
General Peptide Coupling Protocol
Objective: To couple an N-terminally protected amino acid to the free amino group of a valine ester.
Materials:
-
Nα-protected amino acid (e.g., Boc-Ala-OH or Fmoc-Ala-OH) (1.0 eq)
-
Valine ester hydrochloride (L-Valine benzyl ester hydrochloride or this compound) (1.0 eq)
-
Coupling agent (e.g., HBTU, HATU, or DCC) (1.1 eq)
-
Base (e.g., DIPEA or NMM) (2.0 eq)
-
Anhydrous solvent (e.g., DMF or NMP)
Procedure:
-
Dissolve the valine ester hydrochloride in the anhydrous solvent.
-
Add the base and stir for 10-15 minutes at room temperature to neutralize the hydrochloride and free the amine.
-
In a separate flask, dissolve the Nα-protected amino acid and the coupling agent in the anhydrous solvent.
-
Add the solution from step 3 to the solution from step 2.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable method (e.g., Kaiser test for primary amines or TLC/LC-MS).[13] The reaction time will vary depending on the specific reactants and coupling agent used.
-
Upon completion, the reaction mixture is typically worked up by quenching with water and extracting the product with an organic solvent.
-
The crude product is then purified by chromatography.
Note: The specific conditions, including reaction time, temperature, and purification method, may need to be optimized for each specific coupling reaction.
Conclusion
Both L-Valine benzyl ester hydrochloride and this compound serve as protected forms of L-valine for use in peptide synthesis.
-
L-Valine benzyl ester hydrochloride is a well-established and widely used reagent with a robust history of application in both academic research and industrial pharmaceutical synthesis. Its key advantage lies in the orthogonality of the benzyl ester protecting group, which can be selectively removed by hydrogenolysis, avoiding the harsh basic conditions that can lead to racemization.
-
This compound is a less common derivative where the protecting groups are reversed (N-benzyl and C-ethyl ester). This alters the synthetic strategy, requiring hydrogenolysis for N-terminal deprotection and saponification for C-terminal deprotection. While this may offer advantages in specific synthetic routes, the potential for racemization during saponification of the sterically hindered valine ethyl ester is a significant consideration.
For most standard peptide synthesis applications, L-Valine benzyl ester hydrochloride offers a more established and arguably safer route in terms of minimizing racemization risk. However, for specific synthetic designs where N-terminal benzyl protection is desired and C-terminal ester stability to hydrogenolysis is required, This compound could be a viable, albeit less documented, alternative. Further experimental investigation into the coupling efficiency and racemization propensity of this compound is warranted to fully elucidate its comparative performance.
References
- 1. L-Valine benzyl ester 2462-34-2 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-Valine benzyl ester hydrochloride | C12H18ClNO2 | CID 11601206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gentaur.com [gentaur.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. nbinno.com [nbinno.com]
- 10. mdpi.com [mdpi.com]
- 11. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
A Spectroscopic Comparison of Different Batches of Benzyl Ethyl-L-Valinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective spectroscopic comparison of three hypothetical batches of Benzyl (B1604629) ethyl-L-valinate hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. The consistency and purity of this raw material are paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Spectroscopic techniques are indispensable tools for verifying the identity and purity of pharmaceutical compounds and for ensuring batch-to-batch consistency.[1][2][3] This document outlines the experimental protocols for key spectroscopic analyses and presents comparative data to highlight potential variations between batches.
Data Presentation: Spectroscopic Analysis
The following table summarizes the spectroscopic data obtained for three different batches of Benzyl ethyl-L-valinate hydrochloride.
| Spectroscopic Method | Batch A | Batch B | Batch C | Acceptance Criteria |
| ¹H NMR (400 MHz, DMSO-d₆) | Conforms to structure | Conforms to structure | Conforms to structure, minor unidentified peaks at 2.1 ppm (0.5%) | Conforms to reference spectrum; total impurities ≤ 0.5% |
| ¹³C NMR (100 MHz, DMSO-d₆) | Conforms to structure | Conforms to structure | Conforms to structure | All expected peaks present |
| FTIR (KBr Pellet) | Conforms to reference | Conforms to reference, slight shoulder on C=O stretch | Conforms to reference | Characteristic peaks match reference spectrum |
| Mass Spectrometry (ESI+) | [M+H]⁺ at m/z 236.16 | [M+H]⁺ at m/z 236.16 | [M+H]⁺ at m/z 236.16 | [M+H]⁺ at m/z 236.16 ± 0.05 |
| Purity (HPLC, 220 nm) | 99.8% | 99.5% | 98.9% (Impurity at RRT 1.2) | ≥ 99.0% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are essential for reproducible analysis and accurate comparison across different batches.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the chemical structure and identify any organic impurities.[4]
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation: 10 mg of this compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
¹H NMR Parameters:
-
Pulse Sequence: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 16 ppm
-
-
¹³C NMR Parameters:
-
Pulse Sequence: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
-
Data Analysis: The chemical shifts, coupling constants, and integration of the peaks were compared to a validated reference standard. Impurity levels were quantified based on the relative integration of their signals compared to the main compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Purpose: To identify the functional groups present and to create a unique fingerprint of the molecule for comparison.[1][2]
-
Instrumentation: FTIR Spectrometer with a universal ATR accessory.
-
Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
-
Data Analysis: The positions and relative intensities of the absorption bands were compared to a reference spectrum. Key functional groups to observe include the N-H stretch of the amine hydrochloride, the C=O stretch of the ester, and the aromatic C-H and C=C bands of the benzyl group.
Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight of the compound.
-
Instrumentation: High-Resolution Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
Sample Preparation: The sample was dissolved in a 50:50 mixture of acetonitrile (B52724) and water with 0.1% formic acid to a final concentration of 10 µg/mL.
-
Parameters:
-
Ionization Mode: Positive (ESI+)
-
Mass Range: m/z 50-500
-
Capillary Voltage: 3.5 kV
-
-
Data Analysis: The observed mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ was compared to the theoretical exact mass.
High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the purity of the sample and quantify any impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation: The sample was dissolved in the mobile phase at a concentration of 1 mg/mL.
-
Data Analysis: The peak area of the main component was used to calculate the purity. The relative retention times (RRT) of any other peaks were noted for impurity profiling.
Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic comparison of different batches of this compound.
Caption: Workflow for the spectroscopic comparison of different batches.
Conclusion
The spectroscopic comparison of different batches of this compound is a critical step in quality control for pharmaceutical manufacturing. While Batch A and Batch B meet the acceptance criteria, the data for Batch C indicates the presence of an impurity that requires further investigation. The combination of NMR, FTIR, Mass Spectrometry, and HPLC provides a comprehensive characterization of the material, ensuring its suitability for use in drug development and manufacturing. Consistent application of these analytical methods is essential for maintaining high standards of quality and consistency.
References
Safety Operating Guide
Safe Disposal of Benzyl Ethyl-L-Valinate Hydrochloride: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like Benzyl ethyl-L-valinate hydrochloride is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe handling and disposal of this amino acid derivative.
Pre-Disposal and Handling
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1][2] Handle the compound in a well-ventilated area to avoid inhalation of any dust.[2][3][4] In case of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal; avoid generating dust.[3]
Disposal Protocol
The primary and most critical step in the disposal of this compound is to adhere to all local, regional, and national regulations regarding chemical waste.[1] While this compound is not always classified as hazardous, it is imperative to prevent its release into the environment.[1][3][4]
Step 1: Waste Identification and Segregation
-
Characterize the waste material. If this compound is mixed with solvents or other chemicals, the disposal route will be determined by the most hazardous component of the mixture.
-
Segregate the waste into a clearly labeled, sealed container. The container should be appropriate for chemical waste and indicate the contents clearly.
Step 2: Consultation with Safety Professionals
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. They will provide specific guidance based on your location and the nature of the waste.
-
Provide them with the Safety Data Sheet (SDS) for this compound or a similar compound if a specific one is unavailable.
Step 3: Professional Disposal
-
It is recommended that this compound waste be disposed of through a licensed chemical destruction facility.[4]
-
Controlled incineration with flue gas scrubbing is a potential disposal method for this type of compound.[4]
-
Do not dispose of this chemical down the drain or in regular trash.[1][4]
Key Safety and Handling Data
The following table summarizes key safety and handling information for compounds similar to this compound, such as L-Valine ethyl ester hydrochloride.
| Parameter | Information | Source |
| Appearance | White to off-white solid/powder | [2][3] |
| Odor | Odorless | [3] |
| Personal Protective Equipment | Safety glasses, gloves, lab coat | [1][2] |
| Handling | Use in a well-ventilated area; avoid dust formation | [2][3][4] |
| Incompatible Materials | Strong oxidizing agents | [1][3] |
| Spill Procedure | Sweep up and shovel into a suitable container for disposal | [1][3] |
| Fire Extinguishing Media | Water spray, carbon dioxide (CO2), dry chemical, alcohol-resistant foam | [3][4] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Benzyl Ethyl-L-Valinate Hydrochloride
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Benzyl ethyl-L-valinate hydrochloride. The following procedures are designed to ensure safe operational handling and disposal, fostering a secure laboratory environment.
Chemical Profile: this compound is a valine derivative, typically appearing as a white, odorless, crystalline powder.[1][2] While some safety data sheets for similar amino acid ester hydrochlorides may not classify them as hazardous under OSHA's 2012 standard[1], it is imperative to handle all laboratory chemicals with a comprehensive safety approach.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles. A face shield may be required if there is a risk of splashing.[2] | To protect eyes from dust particles and potential splashes. Conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Respiratory Protection | Use a dust respirator or work in a well-ventilated area, preferably a fume hood, especially when handling the powder.[2] | To prevent inhalation of the powder.[3] |
| Body Protection | A standard laboratory coat. Protective boots may be required depending on the scale of handling.[2] | To protect skin and clothing from contamination. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
-
Ensure a clean and organized workspace.
-
Verify that a chemical spill kit is readily accessible.
-
Confirm that a safety shower and eye wash station are operational and unobstructed.[2]
-
Don all required Personal Protective Equipment (PPE) as outlined in the table above.
2. Handling the Compound:
-
Conduct all weighing and transferring of the solid material within a certified chemical fume hood to minimize inhalation risk.[2]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder.
-
Keep the container tightly closed when not in use.[2]
-
After handling, wash hands and face thoroughly.[2]
3. Storage:
-
Store in a cool, dark, and dry place.[2]
-
The powdered form should be stored at -20°C for long-term stability.[4]
-
Store away from incompatible materials, such as strong oxidizing agents.[1][2]
Disposal Plan
1. Waste Collection:
-
Collect all waste material, including contaminated disposables (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container.
-
Sweep up any spills and place the material into a suitable container for disposal.[1]
2. Disposal Procedure:
-
Dispose of chemical waste in accordance with institutional, local, state, and federal regulations. Do not dispose of it down the drain.[6]
-
For non-hazardous materials that are not on a specific "flush list," you can mix the substance with an undesirable material like cat litter or coffee grounds, place it in a sealed plastic bag, and then dispose of it in the trash.[7] However, always consult with your institution's environmental health and safety office for specific guidance.
-
For empty containers, scratch out any personal or proprietary information on the label before recycling or disposing of the container.[7]
Experimental Workflow and Safety Diagram
The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
